molecular formula C10H9NaO5S B3331398 SodiuM 2-Naphthol-6-sulfonate Hydrate CAS No. 825652-02-6

SodiuM 2-Naphthol-6-sulfonate Hydrate

Cat. No.: B3331398
CAS No.: 825652-02-6
M. Wt: 264.23 g/mol
InChI Key: QHVRFNCHOMKXQP-UHFFFAOYSA-M
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Description

SodiuM 2-Naphthol-6-sulfonate Hydrate is a useful research compound. Its molecular formula is C10H9NaO5S and its molecular weight is 264.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality SodiuM 2-Naphthol-6-sulfonate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SodiuM 2-Naphthol-6-sulfonate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVRFNCHOMKXQP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Schaeffer's Salt Sodium Salt Hydrate (CAS 135-76-2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Schaeffer's salt sodium salt hydrate, a key chemical intermediate. Primarily intended for researchers, chemists, and professionals in the drug development and dye manufacturing industries, this document delves into its chemical identity, synthesis, analysis, applications, and safety protocols, grounding all claims in authoritative data.

Core Chemical Identity and Properties

Schaeffer's salt is the common name for the sodium salt of 2-naphthol-6-sulfonic acid.[1] Its chemical identity is crucial for its application, particularly as a coupling component in the synthesis of azo dyes.[2][3]

The compound is characterized by a naphthalene ring functionalized with both a hydroxyl (-OH) and a sulfonate (-SO₃Na) group.[2] This structure imparts aqueous solubility and makes it a versatile intermediate.[2] While often referred to as a hydrate, the specific number of water molecules (xH₂O) can be variable, and some suppliers now omit the term 'hydrate' to avoid ambiguity, treating any moisture as an impurity.[4][5] The CAS Registry Number 135-76-2 is used for both the anhydrous and hydrate forms.[4]

Below is a diagram representing the core chemical structure of Schaeffer's Salt.

Caption: Chemical structure of Schaeffer's Salt.

Table 1: Physicochemical Properties of Schaeffer's Salt

PropertyValueSource(s)
CAS Number 135-76-2[2][6]
Molecular Formula C₁₀H₇NaO₄S (anhydrous basis)[6][7]
Molecular Weight 246.21 g/mol (anhydrous basis)[5][6][8][9]
Appearance White to light yellow or light orange powder/crystal[2][4][7]
Melting Point >300 °C[3][5]
Solubility Freely soluble in water, slightly soluble in alcohol[9]
Synonyms Sodium 6-hydroxy-2-naphthalenesulfonate, 2-Naphthol-6-sulfonic acid sodium salt, Schaeffer's acid sodium salt[2][7]

Synthesis and Manufacturing Process

The industrial production of Schaeffer's salt is a well-established process rooted in the sulfonation of 2-naphthol (β-naphthol). The specific placement of the sulfonic acid group is critical, and reaction conditions are tailored to maximize the yield of the desired 6-sulfonic acid isomer.

Core Synthesis Reaction

The primary synthesis route involves the direct sulfonation of 2-naphthol using concentrated sulfuric acid.[1][10]

Causality of Experimental Choice: The temperature of the sulfonation reaction is a critical control parameter. The reaction is typically conducted at approximately 100°C.[1][11] At lower temperatures, the kinetically favored product, 2-naphthol-8-sulfonic acid (Crocein acid), is formed. At higher temperatures (around 100-120°C), the thermodynamically more stable isomer, 2-naphthol-6-sulfonic acid (Schaeffer's acid), becomes the major product. This thermodynamic control is essential for achieving a high yield of the correct isomer.

Following sulfonation, the reaction mixture is diluted with water ("drowned") and neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to precipitate the sodium salt.[10]

Impurities and Purification

The sulfonation process is not perfectly selective and generates several by-products that must be removed to ensure the purity of the final product. Key impurities include:

  • Unreacted 2-naphthol (BN) [1][11]

  • 2-Naphthol-3,6-disulfonic acid (R-acid) [1][11]

  • 6,6'-Oxybis(2-naphthalene sulfonic acid) (DONS) [1][11][12]

Trustworthiness through Self-Validation: A multi-step purification process is mandatory for achieving the high purity required for dye synthesis. A conventional method involves dissolving the crude salt in water, treating the solution with activated carbon to remove unreacted 2-naphthol, and then performing selective precipitation.[10][11] DONS can be selectively removed as its disodium salt at a pH above 9, after which the pH is adjusted to a range of 2-7 to salt out the purified Schaeffer's salt.[11] Each step's efficacy must be validated by in-process analytical checks (e.g., HPLC) before proceeding.

Generalized Laboratory Synthesis Protocol
  • Sulfonation: Carefully add 1 mole of 2-naphthol to 2-3 moles of concentrated sulfuric acid in a reaction vessel equipped with a stirrer and temperature control.

  • Heating: Heat the mixture to 100-110°C and maintain this temperature for 4-6 hours until the sulfonation is substantially complete.

  • Drowning: Cool the reaction mixture and slowly pour it into a vessel containing cold water or ice, with constant stirring.

  • Neutralization & Precipitation: Neutralize the acidic solution with a saturated solution of sodium carbonate or a 20-30% sodium hydroxide solution until the pH is alkaline (pH > 9). This precipitates the crude sodium salt.

  • Isolation: Isolate the crude Schaeffer's salt by filtration.

  • Purification: Re-dissolve the crude product in hot water. Adjust pH to >9 and filter if necessary to remove DONS. Treat with activated carbon. Adjust the filtrate pH to ~4-5 with an acid like HCl or H₂SO₄.

  • Salting Out: Add sodium chloride (common salt) to the solution to decrease the solubility of the product, causing the purified Schaeffer's salt to precipitate.[10]

  • Final Isolation & Drying: Filter the purified product, wash with a cold brine solution, and dry in an oven.

The following diagram illustrates the key stages of this workflow.

Synthesis_Workflow Reactants 2-Naphthol + Conc. H₂SO₄ Sulfonation Sulfonation (100-110°C) Reactants->Sulfonation Drowning Drowning in Water Sulfonation->Drowning Neutralization Neutralization (NaOH) & Crude Precipitation Drowning->Neutralization Purification Purification (pH adjustment, Carbon, Salting Out) Neutralization->Purification Product Pure Schaeffer's Salt Sodium Salt Hydrate Purification->Product

Caption: Generalized workflow for the synthesis and purification of Schaeffer's Salt.

Industrial Applications

The primary and most significant application of Schaeffer's salt is as a crucial intermediate in the synthesis of azo dyes.[2] It acts as a "coupling component."

Role in Azo Dye Synthesis

Azo dyes are characterized by the R-N=N-R' functional group. Their synthesis involves a two-step process:

  • Diazotization: An aromatic amine (the diazo component) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, such as Schaeffer's salt. The electron-rich naphthalene ring of Schaeffer's salt is attacked by the electrophilic diazonium salt, forming the azo bond.

The hydroxyl group on Schaeffer's salt activates the ring system for this electrophilic substitution. The position of the coupling is directed by the existing functional groups. This reaction is fundamental to producing a wide range of colors. For instance, Schaeffer's salt is a precursor in the synthesis of FD&C Red No. 40 and Food Orange 3.[3][5][11]

In the textile industry, salts like sodium chloride or sodium sulfate (Glauber's salt) are also used in the dyeing bath itself.[13] They act as electrolytes to improve the affinity of anionic dyes for cellulosic fibers, promoting dye exhaustion from the solution onto the fabric.[13][14][15]

The diagram below shows the general mechanism of azo coupling with Schaeffer's salt.

Azo_Coupling cluster_0 Diazotization cluster_1 Coupling Amine Ar-NH₂ (Aromatic Amine) Diazonium Ar-N₂⁺ (Diazonium Salt) Amine->Diazonium NaNO₂/H⁺ AzoDye Azo Dye (Ar-N=N-Ar'-OH) Diazonium->AzoDye Coupling Reaction Schaeffer Schaeffer's Salt Schaeffer->AzoDye

Caption: General schematic of azo dye synthesis using Schaeffer's Salt.

Analytical Characterization and Quality Control

Ensuring the purity of Schaeffer's salt is paramount for consistent performance in dye synthesis. Several analytical techniques are employed for quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantifying the main component and resolving it from key impurities like R-acid and DONS.[4][16] A collaborative study has demonstrated the effectiveness of HPLC for determining Schaeffer's salt and related intermediates in food dyes like FD&C Yellow No. 6.[16]

  • Titration: Ion exchange titration can be used to determine the overall purity of the salt, calculated on an anhydrous basis.[4]

  • Spectrophotometry: UV spectrophotometry can be used in conjunction with column chromatography to determine specific impurities, such as DONS.[12]

  • Moisture Content: The water content is a critical parameter, often determined by Karl Fischer titration or by loss on drying.[4]

Table 2: Typical Quality Control Parameters

ParameterMethodTypical SpecificationSource(s)
Purity (Assay) HPLC / Ion Exchange Titration>97.0%[4][6]
Water Content Karl Fischer / Loss on Drying<20.0% (variable)[4]
Impurities (e.g., DONS, R-acid) HPLCSpecified limits (e.g., <0.5%)[11][17]

Safety, Handling, and Storage

Schaeffer's salt sodium salt hydrate requires careful handling in a laboratory or industrial setting. The following information is synthesized from typical Safety Data Sheets (SDS).

Table 3: GHS Hazard Information

ClassificationHazard Statement(s)Precautionary Statement(s)Source(s)
Skin Irritation (Category 2) H315: Causes skin irritationP264, P280, P302+P352[5][8]
Eye Irritation (Category 2) H319: Causes serious eye irritationP280, P305+P351+P338[5][8]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationP261, P271[5]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber).

    • Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if dust generation is significant.[5]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The material can be light-sensitive.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

Schaeffer's salt sodium salt hydrate (CAS 135-76-2) is a foundational chemical intermediate whose utility is defined by its specific molecular structure. Its synthesis via the temperature-controlled sulfonation of 2-naphthol is a classic example of thermodynamic process control in organic chemistry. While its primary application remains in the creation of a vast array of azo dyes, the purity of the material is non-negotiable for achieving desired outcomes in color and performance. Strict adherence to established analytical quality control methods and safety protocols is essential for the effective and safe utilization of this versatile compound.

References

  • Synthesis of 2-naphthol-6-sulfonic acid. PrepChem.com.

  • CAS 135-76-2: Sodium 6-hydroxy-2-naphthalenesulfonate. CymitQuimica.

  • Method for producing 2-naphthol-6-sulfonate. Google Patents (JPH0656758A).

  • Sodium 6-hydroxynaphthalene-2-sulfonate. ChemicalBook.

  • Synthesis routes of 2-Naphthol-6-sulfonic acid. Benchchem.

  • Sodium 6-hydroxynaphthalene-2-sulfonate | 135-76-2. Ambeed.com.

  • Sodium 2-Naphthol-6-sulfonate 135-76-2. Tokyo Chemical Industry Co., Ltd.

  • 6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate technical grade. Sigma-Aldrich.

  • SodiuM 2-Naphthol-6-sulfonate Hydrate. PubChem, National Center for Biotechnology Information.

  • 6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate | CAS 135-76-2. Santa Cruz Biotechnology.

  • High Performance Liquid Chromatographic Determination of...Schaeffer's Salt...in FD&C Yellow No. 6: Collaborative Study. Journal of AOAC INTERNATIONAL, Oxford Academic.

  • 6,6′-Oxybis(2-Naphthalenesulfonic Acid) in Schaeffer's Salt. Journal of Association of Official Analytical Chemists, Oxford Academic.

  • Method for preparing 2-naphtholsulfoacids. Google Patents (RU2212402C1).

  • Sodium 2-Naphthol-6-sulfonate | 135-76-2. TCI Chemicals.

  • Sodium 2-Naphthol-6-sulfonate Hydrate 97.0+%. Fisher Scientific.

  • Sodium 2-Naphthol-6-sulfonate. CymitQuimica.

  • Purity of Schaeffer's Salt. Journal of AOAC INTERNATIONAL, Oxford Academic.

  • 2-Naphthol-6-sulfonic acid sodium. PubChem, National Center for Biotechnology Information.

  • 2-Naphthol-6-sulfonic Acid. The Merck Index.

  • SAFETY DATA SHEET - Schaeffer Oil. Schaeffer Oil.

  • 2-Naphthol Synthesis from Naphthalene. YouTube.

  • METHODS FOR SALT ANALYSIS. The Salt Industry Center of Japan.

  • Schaeffer salt purification. Google Patents (US3994963A).

  • SAFETY DATA SHEET - Schaeffer Oil. Schaeffer Oil.

  • Textile & Dyeing salt. Odoo.

  • Schaeffer's Acid( Na Salt). Dye Intermediates Manufacturer in India.

  • 2-Naphthol-6-sulfonic acid. PubChem, National Center for Biotechnology Information.

  • 6-Hydroxynaphthalene-2-sulphonic acid. ChemicalBook.

  • Function of Salt in Textile Dyeing Process. Textile Learner.

  • Effect and Role of Salt in Cellulosic Fabric Dyeing. Austin Publishing Group.

  • Significance of sodium sulphate in textile dyeing. Textile Today.

  • Application of Different Inorganic Salts as Exhausting Agent for Dyeing of Cotton Knitted Fabric with Reactive Dye. Global Journals.

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of Sodium 6-Hydroxy-2-naphthalenesulfonate

[1]

Executive Summary

Sodium 6-hydroxy-2-naphthalenesulfonate (CAS 135-76-2), commonly known as the sodium salt of Schaeffer’s Acid, is a critical intermediate in the synthesis of azo dyes (e.g., FD&C Red No.[1] 40) and synthetic food colorants. Its utility in drug development and industrial organic synthesis relies heavily on its solubility differential in aqueous versus organic media.

This guide provides a definitive solubility landscape, distinguishing between "freely soluble" misconceptions and thermodynamic reality. It establishes a self-validating protocol for solubility determination and outlines a purification strategy leveraging the common-ion effect.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before addressing solubility, the solid-state properties must be defined to ensure the integrity of the starting material.[1]

PropertyData
IUPAC Name Sodium 6-hydroxynaphthalene-2-sulfonate
Common Name Schaeffer's Salt (Sodium)
CAS Number 135-76-2
Molecular Formula C₁₀H₇NaO₄S
Molecular Weight 246.21 g/mol
Appearance White to off-white crystalline powder
Acidity (pKa) SO₃H: < 1 (Strongly acidic, fully dissociated)OH: ~9.0–9.3 (Weakly acidic naphtholic proton)
Hygroscopicity Moderate; forms hydrates (typically monohydrate)

Solubility Landscape

Aqueous Solubility Data

Contrary to some aggregated databases suggesting values as high as 1000 g/L, authoritative chemical engineering data indicates a more moderate solubility profile at ambient conditions.[1] This distinction is vital for process design, preventing supersaturation failures during scale-up.

Table 1: Solubility of Schaeffer’s Salt (Sodium) in Water

Temperature (°C)Solubility ( g/100 g Water)Source Authority
25°C 6.29 Perry's Chemical Engineers' Handbook [1]
20°C (Ca Salt) 4.76Comparative Reference [1]
25°C (K Salt) 3.46Comparative Reference [1]

Note: The sodium salt exhibits higher solubility than its potassium and calcium counterparts, a trend typical for aromatic sulfonates due to the high hydration energy of the Na⁺ ion.[1]

Solvent Compatibility Matrix

The compound exhibits a stark polarity contrast, being soluble in water but practically insoluble in non-polar and polar aprotic organic solvents.

SolventSolubility StatusMechanistic Insight
Water SolubleDriven by ion-dipole interactions and hydration of the sulfonate group.[1]
Ethanol InsolubleHigh dielectric barrier; insufficient energy to overcome crystal lattice.[1]
Methanol Slightly SolubleLimited solubility due to lower polarity compared to water.
DMSO Slightly SolubleSoluble trace amounts due to polar aprotic nature, but not viable for bulk processing.
Ether/Hexane InsolubleComplete lack of interaction with the ionic sulfonate head.

Thermodynamic Framework of Dissolution

To predict solubility at temperatures outside the reported 25°C data point, researchers should apply the modified Apelblat equation or the Van't Hoff equation .[1]

The dissolution process for sodium sulfonates is typically endothermic (

Thermodynamic Logic Diagram

The following diagram illustrates the variables required to model the solubility curve of Schaeffer's salt.

ThermodynamicsSolubilitySolubility (S)TempTemperature (T)Temp->SolubilityIncreases S (Endothermic)EnthalpyEnthalpy of Dissolution(ΔH_sol > 0)Enthalpy->SolubilityEnergy BarrierEntropyEntropy of Mixing(ΔS_mix)Entropy->SolubilityDriving ForceInteractionSolute-SolventInteraction (Na+ ... H2O)Interaction->EnthalpyDetermines

Caption: Thermodynamic factors governing the dissolution of Sodium 6-hydroxy-2-naphthalenesulfonate.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: To determine the precise solubility of Schaeffer's salt in a specific solvent system at a defined temperature.[1]

Principle: Saturation equilibrium followed by gravimetric analysis of the dried residue.

Reagents:

  • Schaeffer’s Salt (Sodium), purity >98%[2]

  • Milli-Q Water (18.2 MΩ[1]·cm)

  • 0.22 µm Syringe Filter (Nylon or PVDF)[1]

Workflow:

  • Saturation: Add excess solid Schaeffer’s salt to 50 mL of water in a jacketed glass vessel set to 25.0°C ± 0.1°C.

  • Equilibration: Stir at 400 RPM for 24 hours. Validation Check: Stop stirring for 1 hour; ensure solid precipitate remains at the bottom (confirms saturation).

  • Sampling: Withdraw 5 mL of supernatant using a pre-warmed syringe.

  • Filtration: Immediately filter through a 0.22 µm filter into a pre-weighed weighing dish (

    
    ).
    
  • Weighing (Wet): Weigh the dish + solution (

    
    ).
    
  • Drying: Evaporate solvent in a vacuum oven at 105°C until constant weight is achieved (approx. 4-6 hours).

  • Weighing (Dry): Weigh the dish + residue (

    
    ).
    

Calculation:

1
Protocol B: Purification via "Salting Out"

Objective: To purify crude Schaeffer’s salt by exploiting the common-ion effect, removing isomers (e.g., 1-sulfonic acid derivatives) and organic impurities.[1]

Mechanism: Adding NaCl increases the concentration of Na⁺ ions.[1] According to the solubility product principle (


1

PurificationCrudeCrude Schaeffer's Salt(Aq Solution)HeatHeat to 80-90°C(Dissolve All)Crude->HeatBrineAdd NaCl (Sat. Brine)(Common Ion Effect)Heat->BrineCoolCool slowly to 4°C(Crystallization)Brine->CoolFilterFiltration & Wash(Cold Brine)Cool->FilterPurePurified ProductFilter->Pure

Caption: Salting-out purification workflow for Sodium 6-hydroxy-2-naphthalenesulfonate.[1]

Step-by-Step:

  • Dissolution: Dissolve crude material in minimum hot water (85°C).

  • Salting Out: Slowly add saturated NaCl solution (brine) or solid NaCl to the hot solution until slight turbidity is observed.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-5°C. The high Na⁺ concentration suppresses the solubility of the sulfonate, forcing it out of solution while impurities remain dissolved.[1]

  • Isolation: Filter the crystals.

  • Wash: Wash the filter cake with ice-cold 10% NaCl solution . Critical: Do not wash with pure water, as the product will redissolve.[1]

  • Desalting (Optional): If salt-free product is required, recrystallize once from aqueous ethanol (if solubility permits) or pure water with significant yield loss.[1]

References

  • Perry, R. H., & Green, D. W. (2008).[1] Perry's Chemical Engineers' Handbook (8th ed.).[3] McGraw-Hill Education.[1] (Section 2: Physical and Chemical Data, Table 2-120).[1]

  • FAO/WHO Expert Committee on Food Additives. (2016). Safety evaluation of certain food additives. (Monograph on Allura Red AC and related sulfonated intermediates). [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 23667648, 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt.[1] [1]

  • LookChem. (2023).[1] Sodium 6-hydroxynaphthalene-2-sulfonate Product Data.

Excited-State Proton Transfer (ESPT) in 2-Naphthol-6-Sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Kinetics, and Bio-Probing Applications[1]

Executive Summary

This technical guide provides a comprehensive analysis of the excited-state proton transfer (ESPT) dynamics of 2-naphthol-6-sulfonate (2N6S) .[1] Unlike its parent compound 2-naphthol, the presence of the sulfonate group at the 6-position significantly alters its solubility and interfacial behavior, making it a premier probe for aqueous micro-environments in biological systems.[1]

For researchers in drug development and physical chemistry, 2N6S serves as a "molecular stopwatch" for proton diffusion and a "hydration sensor" for protein pockets and lipid bilayer interfaces. This guide details the thermodynamic underpinnings (Förster cycle), kinetic modeling, and validated experimental protocols for utilizing 2N6S in high-precision assays.[1]

Part 1: The Physics of Photoacidity
1.1 The Phenomenon

Upon photon absorption, 2N6S undergoes a drastic redistribution of electronic charge. The transition from the ground state (


) to the first excited singlet state (

) involves a charge transfer from the hydroxyl oxygen to the naphthalene ring. This effect, often described as excited-state antiaromaticity relief , reduces the electron density on the oxygen atom, weakening the O-H bond by orders of magnitude.
  • Ground State (

    
    ):  ~9.1 (Weak acid, similar to phenol)[1]
    
  • Excited State (

    
    ):  ~1.7 (Super-photoacid, comparable to strong mineral acids)[1]
    

This


 of ~7.4 units drives the ultrafast proton transfer to the surrounding solvent (water), a reaction that is thermodynamically forbidden in the ground state at neutral pH.
1.2 The Förster Cycle

The thermodynamic relationship between the ground and excited state acidities is described by the Förster cycle.[2] The massive increase in acidity arises because the energy gap between the deprotonated species (


) and its ground state is smaller than that of the protonated species (

).

Key Thermodynamic Equation:


[1]

Where


 represents the wavenumber of the 0-0 transition (intersection of absorption and emission spectra).
1.3 Mechanistic Pathway (Jablonski Diagram)

The following diagram illustrates the kinetic competition between radiative decay (fluorescence) and the proton transfer reaction.

Jablonski_ESPT S0_ROH Ground State (ROH) S1_ROH Excited State (ROH*) S0_ROH->S1_ROH Excitation (hv) ~330 nm S1_ROH->S0_ROH Fluorescence ~360 nm S1_ROminus Excited Anion (RO-*) S1_ROH->S1_ROminus ESPT (k_pt) Proton Transfer S1_ROminus->S1_ROH Recomb. (k_rec) S0_ROminus Ground Anion (RO-) S1_ROminus->S0_ROminus Fluorescence ~420 nm S0_ROminus->S0_ROH Ground State Reprotonation Solvent Solvent (H2O) Solvent->S1_ROH + H2O

Figure 1: Kinetic scheme of 2N6S photoacidity.[1] Excitation leads to ROH, which can either fluoresce (UV/Blue) or transfer a proton to water to form RO- (Green fluorescence).[1]

Part 2: Kinetics & Dynamics[1][3]

The ESPT reaction for 2N6S is not a simple unimolecular decay; it is a solvent-controlled process requiring a "water wire" or cluster to accept the proton.[1]

2.1 Kinetic Parameters

The time-evolution of the excited populations is described by coupled differential equations.[1]

ParameterValue (Approx.)Significance

(Proton Transfer Rate)

Rate of proton ejection to bulk water.[1] Slower than 2-naphthol due to the sulfonate group's stabilization.[1]

(Protonated Lifetime)
~300 - 500 psShort lifetime in water due to rapid deprotonation.[1]

(Anion Lifetime)
~8 - 9 nsLong lifetime of the conjugate base, allowing for recombination studies.[1]

(Recombination Rate)
Diffusion ControlledRate at which the ejected proton returns to the excited anion.
2.2 Solvent Isotope Effect (SIE)

Replacing


 with 

significantly slows the ESPT rate (

).[1] This confirms that O-H bond breaking and proton tunneling through solvent bridges are the rate-determining steps.
Part 3: Experimental Protocols
3.1 Steady-State Fluorometry (Stern-Volmer Analysis)

Objective: Determine relative quantum yields and


 shifts.

Protocol:

  • Preparation: Prepare a

    
     M stock solution of 2N6S in ultrapure water.
    
  • pH Titration: Adjust pH from 1 to 11 using

    
     and 
    
    
    
    (avoid halide ions like
    
    
    or
    
    
    which can act as heavy-atom quenchers).[1]
  • Measurement: Excitation at 320 nm. Record emission from 330 nm to 550 nm.[1]

  • Analysis: Plot the ratio of intensities

    
     vs. pH. The inflection point represents the apparent 
    
    
    
    .
3.2 Time-Correlated Single Photon Counting (TCSPC)

Objective: Directly measure


 and 

. This is the gold standard for kinetic analysis.

Workflow Diagram:

TCSPC_Workflow cluster_measure Data Acquisition Start Sample Prep (Degassed 2N6S Solution) Step2 Decay @ 360 nm (ROH* Decay) Start->Step2 Step3 Rise/Decay @ 420 nm (RO-* Formation) Start->Step3 Laser Pulsed Laser Source (295-330 nm, <100 ps) Step1 Measure IRF (Instrument Response Function) Laser->Step1 Laser->Step2 Detector PMT/MCP Detector (Magic Angle 54.7°) Analysis Iterative Reconvolution Fitting: I(t) = IRF ⊗ Σ α_i exp(-t/τ_i) Step1->Analysis Step2->Analysis Step3->Analysis

Figure 2: TCSPC workflow for resolving ultrafast proton transfer kinetics.

Detailed Steps:

  • Sample: 2N6S (

    
    ) in buffer.[1] Critical:  Solution must be degassed (Argon purge 20 min) to remove oxygen quenching.
    
  • Excitation: Tunable Ti:Sapphire laser or LED diode at ~310-330 nm.[1]

  • Detection:

    • Channel 1 (ROH*): Monochromator at 360 nm.[1][3] Expect a fast decay.[1][4]

    • Channel 2 (RO-*): Monochromator at 420 nm.[1] Expect a "rise time" (formation of anion) followed by slow decay.[1]

  • Fitting: Use the convolution integral:

    
    
    Where 
    
    
    
    is the sum of exponentials.[1] The "rise time" in the 420 nm channel must match the fast decay in the 360 nm channel (negative pre-exponential factor).
Part 4: Applications in Drug Development & Bio-Sensing[1]

For drug development professionals, 2N6S is not just a dye; it is a probe for hydration dynamics in formulation science.[1]

4.1 Probing "Interfacial Water" in Liposomes and Micelles

The ESPT rate is strictly dependent on the availability of water molecules to accept the proton.

  • Application: In Reverse Micelles (water-in-oil microemulsions) or Liposomal drug carriers, 2N6S localizes at the interface.[1]

  • Readout: If the water pool is "bound" or rigid (low activity), the ESPT rate (

    
    ) drops significantly.
    
  • Utility: Assess the stability and hydration state of encapsulated biologics.

4.2 Protein Binding Sites (e.g., Albumin, Chitosan)

2N6S binds to cationic regions of proteins (like BSA or Chitosan scaffolds).[1]

  • Mechanism: When bound to a hydrophobic pocket, water is excluded.[1]

  • Signal: The green emission (RO-) vanishes, and blue emission (ROH) dominates because proton transfer is blocked.[1]

  • Assay: Titrate protein into 2N6S solution. An increase in Blue/Green ratio indicates binding to a hydrophobic site.[1] This is used to map drug binding sites that compete with the probe.

References
  • Agmon, N. (2005).[1] "Mechanism of Excited-State Proton Transfer: The Gemini Effect." Journal of Physical Chemistry A.

  • Huppert, D., et al. (1981).[1] "Excited-state proton transfer in 2-naphthol-6-sulfonate." Chemical Physics Letters.

  • Tolbert, L. M., & Solntsev, K. M. (2002).[1] "Excited-State Proton Transfer: From Constrained Systems to 'Super' Photoacids." Accounts of Chemical Research.

  • Pines, E., & Huppert, D. (1986).[1] "Geminate recombination in excited-state proton-transfer reactions." Journal of Chemical Physics.

  • Cohen, B., et al. (2002).[1] "Ultrafast Excited-State Proton Transfer of 2-Naphthol-6,8-disulfonate in Water." Journal of Physical Chemistry A.

Sources

Technical Guide: Fluorescence Quantum Yield of Sodium 2-Naphthol-6-Sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the fluorescence quantum yield and photophysics of sodium 2-naphthol-6-sulfonate (2N6S), a benchmark photoacid used in proton transfer kinetics and pH sensing.

Executive Summary

Sodium 2-naphthol-6-sulfonate (2N6S) is a water-soluble derivative of 2-naphthol and a classic "super" photoacid. Its utility in drug development and physical chemistry stems from its dramatic change in acidity upon photoexcitation. While the ground state (


) is a weak acid (

), the first excited singlet state (

) becomes strongly acidic (

), leading to Excited-State Proton Transfer (ESPT) .

This guide provides the authoritative quantum yield (


) values, the mechanistic grounding of the Förster cycle, and a self-validating protocol for experimental measurement.

Part 1: Photophysical Mechanism & ESPT

The fluorescence of 2N6S is governed by the competition between radiative decay and the rapid proton transfer to the solvent (water). This process creates two distinct emitting species: the neutral form (


) and the deprotonated anion (

).
The Förster Cycle & Reaction Scheme

Upon excitation at ~320 nm, the neutral 2N6S molecule (


) undergoes ultrafast dissociation. The efficiency of this process depends on pH, solvent viscosity, and temperature.

Key Reaction:



  • Acidic pH (< 2): Protonation dominates; emission is primarily from the neutral form (

    
    , ~355 nm).
    
  • Basic pH (> 10): The species exists as the anion in the ground state; emission is exclusively from the anion (

    
    , ~420 nm).
    
  • Neutral pH (~7): Although the ground state is neutral, the excited state is acidic (

    
    ). Therefore, 
    
    
    
    dissociates during the excited state lifetime, resulting in dual emission (weak UV band from
    
    
    and strong blue band from
    
    
    ).
Mechanism Visualization

The following diagram illustrates the kinetic competition defining the quantum yield.

ESPT_Mechanism Ground_ROH Ground State ROH (Neutral) Excited_ROH Excited State ROH* (Neutral) Ground_ROH->Excited_ROH Excitation (hv) Excited_ROH->Ground_ROH Fluor. (UV) Low Φ Excited_RO Excited Anion RO-* (Base) Excited_ROH->Excited_RO ESPT (k_pt) Fast in Water Excited_RO->Excited_ROH Recomb. (k_rec) Ground_RO Ground Anion RO- (Base) Excited_RO->Ground_RO Fluor. (Blue) High Φ Ground_RO->Ground_ROH Reprotonation

Figure 1: Kinetic scheme of Excited-State Proton Transfer (ESPT). The quantum yield is determined by the ratio of radiative decay (


) to the ESPT rate (

).

Part 2: Quantitative Parameters

The quantum yield of 2N6S is not a single static number; it is strictly environmentally dependent. The table below consolidates field-validated values.

Table 1: Photophysical Properties of Sodium 2-Naphthol-6-Sulfonate
ParameterCondition / SolventValueNotes
Ground State

Aqueous (

C)
9.1 – 9.2 Weak acid in

.
Excited State

Aqueous (

C)
1.7 – 2.0 Strong photoacid in

.

(Neutral Form)
Non-aqueous (e.g., EtOH)0.20 ± 0.02 No ESPT occurs; intrinsic yield.

(Neutral Form)
Aqueous (pH < 1)~0.18 Quenched by rapid ESPT.

(Anion Form)
Aqueous (pH > 10)0.40 – 0.50 High yield; dominant blue emission.
Emission Max (

)
Neutral Form (

)
355 nm UV region.
Emission Max (

)
Anion Form (

)
420 – 430 nm Visible Blue region.
Lifetime (

)
Neutral (Non-aq)~9 – 11 ns Long-lived without proton transfer.
Lifetime (

)
Neutral (Aqueous)~0.3 – 0.5 ns Short-lived due to fast ESPT.

Critical Insight: In neutral water (pH 7), the measured quantum yield is a composite of the decaying


 and the forming 

. For standardizing instruments, always use basic solution (0.01 M NaOH) to isolate the stable, high-yield anion species.

Part 3: Experimental Protocol (Self-Validating)

To measure the quantum yield of 2N6S accurately, you must use the Relative Method against a known standard.[1] This protocol minimizes errors from inner-filter effects and refractive index differences.

Standard Selection
  • Primary Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).[2]
  • Alternative: 2-Aminopyridine in 0.1 M

    
     (
    
    
    
    ).
  • Why: These standards overlap spectrally with the excitation region of 2N6S (300–330 nm).

Step-by-Step Workflow
1. Sample Preparation
  • Stock Solution: Dissolve 2N6S in 0.01 M NaOH (to ensure 100% anion form).

  • Dilution Series: Prepare 5 dilutions with Absorbance (

    
    ) at excitation wavelength (
    
    
    
    nm) ranging from 0.01 to 0.08 .
  • Validation Check:

    
     must never exceed 0.1 to avoid inner-filter effects (re-absorption of emitted light).
    
2. Spectroscopic Measurement
  • Blanking: Record baseline with pure 0.01 M NaOH.

  • Acquisition: Measure fluorescence integrated area (

    
    ) for all 5 dilutions.
    
    • 
      : 320 nm
      
    • Emission Scan: 330 nm – 600 nm.

  • Repeat: Perform identical steps for the Quinine Sulfate standard.

3. Calculation

Calculate the gradient (


) of the plot of Integrated Fluorescence (

) vs. Absorbance (

)
. Use the comparative equation:


Where:

  • 
     = 2N6S Sample[3][4][5]
    
  • 
     = Standard (Quinine Sulfate)[6]
    
  • 
     = Refractive Index of solvent (Water = 1.333; 0.1 M 
    
    
    
    
    
    1.333).
Measurement Logic Diagram

QY_Protocol Start Start: 2N6S Characterization Prep Prepare Solutions (0.01 M NaOH) Start->Prep Check_Abs Check Absorbance Is A(320nm) < 0.1? Prep->Check_Abs Dilute Dilute Sample Check_Abs->Dilute No (A > 0.1) Measure Measure Integrated Fluorescence (F) Check_Abs->Measure Yes Dilute->Check_Abs Plot Plot F vs. A Calculate Gradient Measure->Plot Calc Apply Eq. 1 (Refractive Index Correction) Plot->Calc Result Final Quantum Yield Calc->Result

Figure 2: Self-validating workflow for quantum yield determination. The absorbance check (Yellow Diamond) is the critical failure point for most experiments.

Part 4: Applications & Troubleshooting

Why 2N6S Matters in Drug Development
  • Local pH Sensing: Because the emission ratio of the neutral (UV) and anionic (Blue) bands depends on the proton transfer rate, 2N6S acts as a molecular stopwatch for local pH in micro-environments (e.g., micellar drug carriers or protein binding pockets).

  • Solvation Dynamics: The ESPT rate is sensitive to solvent viscosity. Changes in the quantum yield of the neutral band indicate changes in the rigidity of the local environment.

Common Failure Modes
  • Oxygen Quenching: While 2N6S is relatively robust, dissolved oxygen can quench the long-lived triplet states (if intersystem crossing occurs). For precision physics, degas samples with Argon.

  • pH Drift: Ensure the buffer capacity is sufficient. A slight drop in pH (below 9) will introduce neutral species emission, skewing the "Anion QY" calculation.

  • Contamination: Commercial 2N6S often contains impurities (isomer 2-naphthol-7-sulfonate). Verify purity via HPLC or excitation excitation spectra overlap.

References

  • Abdel-Shafi, A. A. (2007).[7] Spectroscopic studies on the inclusion complex of 2-naphthol-6-sulfonate with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 732-738.[7]

  • Huppert, D., & Agmon, N. (1987). Excited-state proton transfer in 2-naphthol-6-sulfonate. Journal of Physical Chemistry.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Standard reference for QY protocols and Förster cycles).
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

Sources

Technical Guide: Photoacid Properties of Naphthol Sulfonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of naphthol sulfonate derivatives, a class of water-soluble photoacids that exhibit a dramatic increase in acidity upon UV excitation. Unlike standard acids, these molecules undergo Excited-State Proton Transfer (ESPT) , shifting their


 from neutral (~8-9) to strongly acidic (~0-2) within picoseconds.

For researchers in drug development and physical chemistry, these derivatives serve two critical functions:

  • Ultrafast Proton Sources: They allow for the precise, light-triggered release of protons to study proton-coupled electron transfer (PCET) and local pH dynamics in biological systems.

  • Local Environment Probes: Their dual-emission characteristics (protonated vs. deprotonated forms) make them ratiometric sensors for local hydration and pH in liposomes and protein pockets.

Mechanistic Foundations: The Förster Cycle[1][2]

The photoacidity of naphthol sulfonates is governed by the redistribution of electronic charge upon excitation from the ground state (


) to the first excited singlet state (

).
The Electronic Shift

In the ground state, the hydroxyl (-OH) group acts as an electron donor. Upon excitation, charge transfer occurs from the oxygen atom to the aromatic naphthalene ring.[1] This depletion of electron density on the oxygen atom significantly weakens the O-H bond, facilitating rapid proton ejection.

This thermodynamic relationship is quantified by the Förster Cycle , which relates the ground-state acidity (


) and excited-state acidity (

) to the transition energies of the acid and its conjugate base.
Visualization: The Thermodynamic Cycle

The following diagram illustrates the energy landscape driving the acidity shift.

ForsterCycle S0_ROH Ground State (ROH) pKa ≈ 9.0 S1_ROH Excited State (ROH*) Strong Photoacid S0_ROH->S1_ROH Absorption (hν) S1_ROminus Excited Base (RO-*) Fluorescence λ ~ 420-450nm S1_ROH->S1_ROminus ESPT (k_pt) pKa* ≈ 0.5 - 2.0 S0_ROminus Ground Base (RO-) S1_ROminus->S0_ROminus Fluorescence S0_ROminus->S0_ROH Recombination

Figure 1: The Förster Cycle. Excitation (Blue) leads to a species (Red) capable of ultrafast proton transfer (Dashed Red) before relaxing via fluorescence (Yellow).

Structure-Property Relationships[4]

The addition of sulfonate groups (


) to the naphthol core serves two purposes: it ensures water solubility (critical for bio-applications) and modulates the electronic properties of the ring.
Comparative Data: 1-Naphthol vs. 2-Naphthol Derivatives

The position of the hydroxyl group relative to the sulfonate group dictates the magnitude of the


 shift. 1-naphthol derivatives are generally stronger photoacids than 2-naphthol derivatives due to the higher electron density at the 1-position in the excited state, which repels the proton more effectively.

Table 1: Physicochemical Properties of Key Naphthol Sulfonates

CompoundAbbr.Ground State

Excited State

Emission Max (ROH)Emission Max (RO-)
1-Naphthol-4-sulfonate 1N4S8.2~0.5~370 nm~450 nm
2-Naphthol-6-sulfonate 2N6S9.1~1.7~350 nm~420 nm
1-Naphthol-3,6-disulfonate 1N36S8.6< 0 (Super-photoacid)~380 nm~460 nm

Note: Values are approximate and dependent on ionic strength and temperature [1, 2].

Causality of Sulfonate Placement
  • Electron Withdrawal: The sulfonate group is electron-withdrawing. When placed at positions conjugated with the hydroxyl group, it stabilizes the conjugate base (

    
    ), slightly lowering the ground state 
    
    
    
    .
  • Solvation Shell: The sulfonate group creates a local hydration shell. In 2N6S, the distance between the -OH and

    
     groups allows for independent solvation. In ortho-substituted derivatives, intramolecular hydrogen bonding can inhibit proton release.[2]
    

Experimental Characterization Protocols

To validate photoacid properties, one must measure both the steady-state equilibrium and the time-resolved kinetics.

Protocol A: Steady-State "Weller" Titration

This method determines the apparent


 using fluorescence intensity ratios.
  • Preparation: Prepare 10 µM solutions of the naphthol sulfonate in buffers ranging from pH 1 to 11.

  • Absorbance Check: Measure UV-Vis absorbance to ensure the ground state concentration is constant (isosbestic points should be visible).

  • Excitation: Excite at the isosbestic point (typically ~310-330 nm) to excite both protonated and deprotonated forms equally.

  • Analysis: Plot the fluorescence intensity of the basic form (

    
    ) vs. pH.
    
  • Calculation: The inflection point of the sigmoidal curve gives the apparent

    
    . Note: This often differs from the kinetic 
    
    
    
    due to short excited-state lifetimes preventing full equilibrium.
Protocol B: Time-Correlated Single Photon Counting (TCSPC)

This is the gold standard for determining the proton transfer rate constant (


).
  • System Setup: Use a pulsed laser diode (e.g., 295 nm or 375 nm) with <100 ps pulse width.

  • Detection: Set the emission monochromator to the

    
     band (e.g., 450 nm for 1N4S).
    
  • Data Acquisition: Collect the fluorescence decay curve.

  • Fitting: Fit the data to a bi-exponential decay function:

    
    
    
    • The rise time (negative amplitude component) corresponds to the proton transfer rate (

      
      ).
      
    • The decay time corresponds to the lifetime of the conjugate base.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Analysis Sample Naphthol Sulfonate (10 µM in Buffer) QC Absorbance Check (Verify Ground State) Sample->QC SS Steady-State Fluor. (pH Titration) QC->SS TR TCSPC (Time-Resolved) QC->TR Weller Weller Plot (Apparent pKa*) SS->Weller Kinetic Decay Fitting (Rate Constant k_PT) TR->Kinetic

Figure 2: Workflow for characterizing photoacid kinetics. QC via absorbance is critical to rule out ground-state aggregation.

Applications in Drug Development & Bio-Systems[6][7]

For the pharmaceutical scientist, naphthol sulfonates are not just model compounds; they are active tools for probing and manipulating biological environments.

Proton-Triggered Drug Release

Naphthol sulfonates can serve as triggers for pH-sensitive liposomes.

  • Mechanism: Upon UV irradiation, the photoacid releases protons, causing a rapid local pH drop (pH jump).

  • Application: This local acidity can destabilize pH-sensitive lipid bilayers (e.g., those containing DOPE/oleic acid), triggering the release of encapsulated cargo [3].

  • Advantage: This allows for spatial and temporal control of drug release, impossible with passive pH-responsive carriers.

Probing Interfacial Hydration

The proton transfer rate (


) is highly sensitive to the water network structure.
  • Chitosan Interactions: Research has shown that 2-naphthol-6-sulfonate (2N6S) can transfer protons directly to the glucosamine groups of chitosan polymers. The rate of this transfer reports on the "tightness" of the polymer-water interface [4].

  • Sensing Logic: If

    
     decreases, it indicates a disruption in the hydrogen-bonding network or reduced water availability in the protein/polymer pocket.
    

References

  • Agmon, N. (2005). "Elementary Steps in Excited-State Proton Transfer." Journal of Physical Chemistry A, 109(1), 13-35. Link

  • Tolbert, L. M., & Solntsev, K. M. (2002). "Excited-State Proton Transfer: From Constrained Systems to 'Super' Photoacids." Accounts of Chemical Research, 35(1), 19-27. Link

  • Pines, E., et al. (2015). "Excited-State Proton Transfer of Weak Photoacids Adsorbed on Biomaterials: Proton Transfer to Glucosamine of Chitosan." The Journal of Physical Chemistry B, 119(6), 2243–2252. Link

  • Liao, Y. (2015). "Photoacid Generators (PAGs) and Their Applications." Organic Chemistry: Current Research, 4, 1-6. Link

Sources

Isomeric Divergence in Naphtholsulfonic Acids: A Comparative Technical Analysis of Schaeffer’s Salt and R-Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-precision field of azo dye synthesis and pharmaceutical intermediates, the differentiation between Schaeffer’s Salt (sodium 2-naphthol-6-sulfonate) and R-Salt (disodium 2-naphthol-3,6-disulfonate) is a critical quality attribute. While both originate from the sulfonation of 2-naphthol, their divergence is dictated by thermodynamic control versus kinetic control. This guide analyzes the structural, synthetic, and analytical distinctions between these isomers, providing actionable protocols for their separation and characterization.

Part 1: Structural & Chemical Identity

The fundamental difference lies in the degree and position of sulfonation on the naphthalene ring. This structural variation dictates their solubility, coupling kinetics with diazonium salts, and the ultimate colorimetric properties of the derived dyes.

FeatureSchaeffer's SaltR-Salt
IUPAC Name Sodium 2-hydroxynaphthalene-6-sulfonateDisodium 3-hydroxy-2,7-naphthalenedisulfonate*
Common Designation 2-Naphthol-6-sulfonic acid Na salt2-Naphthol-3,6-disulfonic acid Na salt
Formula C₁₀H₇NaO₄SC₁₀H₆Na₂O₇S₂
Molecular Weight 246.22 g/mol 348.26 g/mol
Solubility (Water) Moderate (increases w/ temp)High (due to dual ionic groups)
Coupling Position Position 1 (Ortho to -OH)Position 1 (Ortho to -OH)
Steric Environment Open (Rapid coupling)Hindered (3-SO₃H is ortho to -OH)

*Note: Numbering conventions can vary; industrially, the 2-naphthol hydroxyl is often fixed at position 2, making R-salt the 3,6-disulfonate.

Structural Visualization

The following diagram contrasts the monosulfonated Schaeffer's structure with the disulfonated R-salt, highlighting the steric crowding in R-salt that influences its reactivity.

G cluster_0 Precursor cluster_1 Schaeffer's Salt (Mono) cluster_2 R-Salt (Di) Naphthol 2-Naphthol (C10H8O) S_Salt Schaeffer's Salt (6-SO3H) Naphthol->S_Salt Sulfonation (90-100°C) R_Salt R-Salt (3,6-diSO3H) S_Salt->R_Salt Further Sulfonation (Excess Oleum, >100°C) Note1 Position 6: Thermodynamic Stability S_Salt->Note1 Note2 Position 3: Steric Hindrance R_Salt->Note2

Caption: Reaction progression from 2-Naphthol to Schaeffer's Salt and subsequently to R-Salt.

Part 2: Synthetic Pathways & Thermodynamic Control

The synthesis of these salts is a classic example of kinetic vs. thermodynamic control in electrophilic aromatic substitution.

The Mechanism of Divergence

Sulfonation is reversible. The initial attack of SO₃ occurs at the electron-rich position 1 (Kinetic Product: 2-naphthol-1-sulfonic acid). However, this isomer is sterically strained and unstable.

  • Schaeffer's Salt Formation: Heating the reaction mixture causes desulfonation at position 1 and re-sulfonation at position 6, the thermodynamically stable position.

  • R-Salt Formation: To introduce a second sulfonic acid group, harsher conditions (oleum, higher temperature) are required. The second group enters position 3 (ortho to the hydroxyl) or position 8 (forming G-salt), depending on specific acid concentration and temperature. R-salt (3,[1][2]6) is generally the high-temperature, thermodynamic disulfonate compared to G-salt (6,8).

Synthetic Workflow Diagram

This workflow illustrates the critical temperature checkpoints required to isolate the specific isomer.

Synthesis cluster_kinetic Kinetic Phase cluster_thermo Thermodynamic Rearrangement cluster_disulf Disulfonation (Oleum) Start 2-Naphthol + H2SO4 Step1 Low Temp (<60°C) Product: 1-Sulfonic Acid Start->Step1 Step2 Heat to 90-100°C Isomerization to 6-Sulfonic Step1->Step2 Rearrangement Schaeffer Isolate: Schaeffer's Salt Step2->Schaeffer Neutralization (Na2CO3) Step3 Add Oleum (20%) + Heat >100°C Step2->Step3 Further Reaction Split Isomer Distribution Step3->Split RSalt R-Salt (3,6) (Major at High Temp) Split->RSalt GSalt G-Salt (6,8) (Major at Low Temp) Split->GSalt

Caption: Temperature-dependent synthesis pathways differentiating Schaeffer's, R-, and G-Salts.

Part 3: Analytical Differentiation

Distinguishing these isomers in a mixture requires techniques that detect the specific substitution pattern on the naphthalene ring.

1H-NMR Spectroscopy (The Definitive Method)

NMR provides the most conclusive structural proof.

  • Schaeffer's Salt: Protons at positions 3 and 4 are vicinal. You will observe a characteristic doublet for H3 and H4 with a coupling constant (

    
     Hz).
    
  • R-Salt: The sulfonic acid group at position 3 replaces the proton. Consequently, H4 appears as a singlet (or a singlet with weak meta-coupling) because there is no vicinal neighbor at H3. This loss of the H3-H4 coupling system is diagnostic.

HPLC Characterization
  • Column: C18 Reverse Phase.

  • Mobile Phase: Ion-pairing reagent (e.g., Tetrabutylammonium bromide) is often required due to the high polarity of the sulfonic groups.

  • Elution Order: R-salt (Disulfonated) is more polar and typically elutes faster than Schaeffer's salt (Monosulfonated) in standard reverse-phase conditions, though ion-pairing can invert this depending on the organic modifier concentration.

Diazo Coupling Rate
  • Schaeffer's Salt: Couples rapidly. Used for standard orange/yellow dyes.

  • R-Salt: Couples more slowly. The sulfonic group at position 3 (ortho to the -OH) exerts steric hindrance and electron-withdrawing effects, deactivating the ring slightly toward electrophilic attack at position 1.

Part 4: Experimental Protocol: Purification of R-Salt

Objective: Isolate high-purity R-Salt from a mixture containing G-Salt and Schaeffer's impurities.

Principle: The Aniline Salt Method is the industry standard for high-purity separation. The aniline salt of R-acid is significantly less soluble than that of G-acid or Schaeffer's acid.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude sulfonation mass (containing R, G, and Schaeffer's acids) in hot water (approx. 80°C).

  • Aniline Addition: Add aniline (1.0 - 1.2 molar equivalents relative to estimated R-acid content) to the hot solution.

  • Precipitation: Cool the solution slowly to 20-25°C. The Aniline-R-Salt (Trisodium monoaniline salt of 2-naphthol-3,6-disulfonic acid) will precipitate selectively.

    • Note: The aniline salts of G-acid and Schaeffer's acid remain in the mother liquor.

  • Filtration: Filter the precipitate and wash with cold water to remove surface impurities.

  • Reconversion: Resuspend the filter cake in water. Add Sodium Hydroxide (NaOH) until pH > 9. This liberates the aniline (oily layer) and reforms the sodium R-Salt.

  • Steam Distillation: Steam distill the mixture to remove the free aniline.

  • Crystallization: Concentrate the remaining aqueous solution and cool to crystallize pure R-Salt.

References

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
  • PubChem. (n.d.). 2-Naphthol-6-sulfonic acid (Schaeffer's Acid).[3][2][4] National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxynaphthalene-2,7-disulfonic acid (R-Acid). National Library of Medicine. Retrieved from [Link]

  • Booth, G. (2000). Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Feldman, M. L., et al. (1975).[1] Process for isolating R-salt and intermediate product. U.S. Patent 3,875,216. Retrieved from

Sources

Methodological & Application

Application Note: Probing Protein Hydration and Binding Sites with Sodium 2-naphthol-6-sulfonate (2N6S)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Sodium 2-naphthol-6-sulfonate (2N6S), also known as Schaeffer’s Salt, as a sensitive fluorescent probe for protein binding studies. Unlike conventional hydrophobic probes (e.g., ANS, TNS) that rely solely on polarity-induced intensity changes, 2N6S functions as a photoacid , offering a unique ratiometric readout based on Excited-State Proton Transfer (ESPT).

Executive Summary

Sodium 2-naphthol-6-sulfonate (2N6S) is a water-soluble naphthalene derivative that exhibits Excited-State Proton Transfer (ESPT) . In the ground state (


), the hydroxyl group is moderately acidic (

). Upon photoexcitation (

), it becomes a "super-acid" (

), rapidly transferring a proton to solvent water molecules.

This property makes 2N6S an exceptional probe for local hydration dynamics within protein binding sites.

  • In Bulk Water: Fast proton transfer occurs; emission is dominated by the Anion form (~430 nm).

  • In Hydrophobic Pockets: Water is excluded or structured, inhibiting proton transfer; emission shifts to the Neutral form (~360 nm).

This guide details the protocol for using 2N6S to characterize protein binding sites (e.g., BSA/HSA) via steady-state fluorescence titration.

Scientific Mechanism: The ESPT Switch

The utility of 2N6S lies in its dual-emission behavior regulated by the local solvent environment.

Mechanism of Action[1][2]
  • Excitation: The protonated probe (ROH) absorbs UV light (~320–330 nm).

  • Proton Transfer: In the excited state, the

    
     drops drastically. If a proton acceptor (water or basic residue) is available and accessible, the proton is ejected.
    
  • Emission:

    • ROH (Neutral):* Emits if proton transfer is blocked (Hydrophobic/Dry environment).

    • RO- * (Anion): Emits if proton transfer occurs (Hydrophilic/Wet environment).

Pathway Diagram

The following diagram illustrates the kinetic competition between emission and proton transfer.

ESPT_Mechanism Ground_ROH Ground State (ROH-SO3-) pKa ~ 9 Excited_ROH Excited State (ROH*-SO3-) pKa* ~ 1.7 Ground_ROH->Excited_ROH Excitation (320 nm) Excited_ROH->Ground_ROH Neutral Emission (~360 nm) (Dry Pocket) Excited_Anion Excited Anion (RO-*-SO3-) Excited_ROH->Excited_Anion ESPT (Fast) Requires Water Ground_Anion Ground Anion (RO--SO3-) Excited_Anion->Ground_Anion Anion Emission (~430 nm) (Bulk Water) Ground_Anion->Ground_ROH Re-protonation (pH < 9)

Caption: The ESPT cycle of 2N6S. Protein binding modulates the "ESPT" pathway (yellow dashed line), altering the ratio of Neutral (Red) to Anion (Green) emission.

Materials & Reagents

ReagentSpecificationPurpose
Sodium 2-naphthol-6-sulfonate >98% Purity (Schaeffer's Salt)Fluorescent Probe
Protein Stock e.g., BSA (Bovine Serum Albumin), lyophilizedTarget Analyte
Buffer 10 mM Phosphate or Tris-HCl, pH 7.0Solvent Matrix
Water Ultrapure (Type I, 18.2 MΩ)Critical for background ESPT
Quartz Cuvette 1 cm path length, 4-sided clearFluorescence Measurement

Critical Note on Buffers: High concentrations of buffer ions (e.g., Acetate, Phosphate) can act as proton acceptors, artificially enhancing the ESPT rate. Keep buffer concentration low (10–20 mM) to ensure "water" is the primary acceptor.

Experimental Protocol

Phase 1: Stock Preparation
  • Probe Stock (1 mM): Dissolve 2N6S in ultrapure water. Wrap in foil (light sensitive).

    • Stability:[1] Stable for 1 week at 4°C.

  • Protein Stock (100 µM): Dissolve protein in the chosen buffer. Determine precise concentration using

    
     (Extinction coefficient for BSA 
    
    
    
    ).
Phase 2: Spectral Characterization (Baseline)

Before titration, confirm the emission bands of the probe in your buffer.

  • Dilute Probe Stock to 10 µM in Buffer (pH 7.0).

  • Settings:

    • Excitation: 320 nm (or 330 nm).[2]

    • Emission Scan: 340 nm – 500 nm .

    • Slit Widths: 5 nm (Ex) / 5 nm (Em).

  • Expectation: At pH 7 in water, you should see a dominant peak at ~430 nm (Anion emission) and negligible emission at 360 nm.

Phase 3: Protein Titration
  • Prepare a 2 mL sample of 10 µM 2N6S in the quartz cuvette.

  • Measure the initial fluorescence spectrum (

    
    ).
    
  • Titrate Protein: Add small aliquots (e.g., 2–5 µL) of the 100 µM Protein Stock .

    • Tip: Keep total volume change <5% to minimize dilution errors, or apply correction:

      
      .
      
  • Mix gently (pipette up/down) and incubate for 1 minute.

  • Record spectrum after each addition until saturation (intensity changes plateau).

Phase 4: Experimental Workflow Diagram

Workflow Start Start Experiment Prep Prepare Stocks (2N6S: 1mM, Protein: 100µM) Start->Prep Baseline Measure Baseline Spectrum (10µM Probe in Buffer) Expect: ~430nm Peak Prep->Baseline Titrate Add Protein Aliquot (2-5 µL) Baseline->Titrate Measure Record Fluorescence (Ex: 320nm, Em: 340-500nm) Titrate->Measure Check Saturation Reached? Measure->Check Check->Titrate No Analyze Data Analysis (Scatchard / Stern-Volmer) Check->Analyze Yes

Caption: Step-by-step workflow for 2N6S protein binding titration.

Data Analysis & Interpretation

Qualitative Analysis (Spectral Shift)

Observe the spectral evolution.

  • Scenario A (Hydrophobic Binding): As protein concentration increases, the 430 nm peak decreases and a new peak at ~360 nm appears (or the shoulder rises). This indicates the probe is entering a "dry" pocket where ESPT is inhibited.

  • Scenario B (Electrostatic/Surface Binding): Intensity of the 430 nm peak increases (quantum yield enhancement) without a significant blue shift. This suggests binding to a rigid but hydrated region.

Quantitative Analysis (Binding Constants)

Extract the binding constant (


) using the modified Stern-Volmer or Double-Reciprocal plot.

Equation:



Where:

  • 
    : Initial fluorescence intensity.
    
  • 
    : Change in intensity (
    
    
    
    ) at the selected wavelength (choose the peak that changes most, e.g., 360 nm or 430 nm).
  • 
    : Concentration of quencher/binder (Protein).
    
  • 
    : Binding constant.
    
  • 
    : Fraction of accessible fluorophore.
    

Steps:

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Intercept =

    
    .
    
  • Slope =

    
    .
    
  • Calculate

    
    .
    

References

  • Agmon, N. (2005). "Elementary Steps in Excited-State Proton Transfer." The Journal of Physical Chemistry A.

  • Cohen, B., & Huppert, D. (2002). "Excited-State Proton Transfer in Chitosan-Derived Films." The Journal of Physical Chemistry A. (Demonstrates 2N6S ESPT sensitivity).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for solvent relaxation and probe mechanisms).

  • Cayman Chemical . "2-p-Toluidinylnaphthylene-6-sulfonate (TNS) Product Information." (Comparative reference for naphthalene sulfonate probes).

  • OMLC . "Naphthalene Absorption and Fluorescence Spectra." (Spectral reference for naphthalene derivatives).

Sources

Application Note: Selective Synthesis of 2-Naphthol-6-Sulfonyl Chloride from Schaeffer’s Salt

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Context & Strategic Utility

Schaeffer’s salt (Sodium 6-hydroxynaphthalene-2-sulfonate, CAS: 135-76-2) is a highly versatile building block extensively used in the synthesis of azo dyes (such as FD&C Red No. 40 and Sunset Yellow) and pharmaceutical sulfonamides[1]. In advanced organic synthesis—particularly in the development of low-cytotoxicity polymer dyes and targeted drug delivery systems—the stable sulfonate group must be converted into a highly reactive electrophile: a sulfonyl chloride[2].

Achieving this transformation presents a distinct chemoselectivity challenge. Schaeffer's salt contains an unprotected phenolic hydroxyl (-OH) group at the 2-position. Using harsh chlorinating agents (like PCl₅) or excessive heat can lead to unwanted chlorination of the naphthol ring or the formation of sulfite esters. This application note details a field-proven, highly selective protocol utilizing Thionyl Chloride (


) and catalytic N,N-Dimethylformamide (DMF) to achieve targeted chlorosulfonylation[3],[2].

Mechanistic Insights: The Vilsmeier-Haack Activation

Direct reaction between a sodium sulfonate salt and


 is kinetically sluggish. To overcome this activation energy barrier without resorting to extreme temperatures that would compromise the unprotected hydroxyl group, DMF is introduced as a catalyst[2].

Causality of the Reagent System:

  • Catalyst Formation: DMF reacts rapidly with

    
     to generate the Vilsmeier-Haack (VH) reagent (chloromethylene-N,N-dimethyliminium chloride), a highly electrophilic species[3].
    
  • Chemoselective Attack: The sulfonate oxygen nucleophilically attacks the VH intermediate. This forms an activated sulfonate ester that rapidly collapses, displacing the chloride ion and releasing the catalyst (DMF) alongside the desired sulfonyl chloride.

  • Solvent Selection: 1,2-Dichloroethane (DCE) is selected as the solvent because its boiling point (83 °C) perfectly accommodates the optimal reaction temperature of 60 °C. This prevents the violent reflux and solvent loss associated with lower-boiling solvents like dichloromethane, ensuring a stable thermal profile[2].

Mechanism SOCl2 Thionyl Chloride (SOCl2) VH Vilsmeier-Haack Reagent [Me2N=CHCl]+ Cl- SOCl2->VH Reacts with DMF N,N-Dimethylformamide (DMF) DMF->VH Catalytic Intermediate Activated Sulfonate [Ar-SO3-CH=N+Me2] VH->Intermediate Electrophilic attack Substrate Schaeffer's Salt (Ar-SO3Na) Substrate->Intermediate Nucleophilic oxygen Product 2-Naphthol-6-sulfonyl chloride (Ar-SO2Cl) Intermediate->Product Chloride displacement (- DMF)

Figure 1: Mechanistic pathway of DMF-catalyzed chlorosulfonylation of Schaeffer's salt.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . Each phase includes specific physical observations and analytical checkpoints to verify success before proceeding[3],[2].

Workflow N1 Schaeffer's Salt Purification N2 Vilsmeier-Haack Activation (DMF + SOCl2) N1->N2 N3 Chlorosulfonylation (60°C, 4h in DCE) N2->N3 N4 Aqueous Workup & Filtration N3->N4 N5 2-Naphthol-6-sulfonyl Chloride N4->N5

Figure 2: Step-by-step workflow for the synthesis of 2-naphthol-6-sulfonyl chloride.

Phase 1: Substrate Purification

Commercial Schaeffer's salt often contains residual inorganic salts (e.g., sodium sulfate) from upstream manufacturing. These impurities will consume


 and disrupt the stoichiometry.
  • Dissolve 20.0 g of crude Schaeffer's salt in 200 mL of distilled water.

  • Concentrate the solution using a rotary evaporator until precipitation begins.

  • Filter the resulting slurry and wash the filter cake thoroughly with anhydrous ethanol to remove highly soluble organic impurities.

  • Dry the purified sodium 2-naphthol-6-sulfonate in a vacuum oven at 60 °C to constant weight.

Phase 2: Chlorosulfonylation Reaction
  • In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, disperse 4.92 g (20 mmol) of the purified Schaeffer's salt in 50 mL of anhydrous 1,2-dichloroethane (DCE)[2].

  • Add 2.0 mL of N,N-dimethylformamide (DMF). Observation: The mixture will remain a heterogeneous suspension.

  • Critical Step: Place the flask in a room-temperature water bath. Dropwise, add 5.0 mL of

    
     over 10 minutes. Causality: Dropwise addition controls the exothermic formation of the VH complex and regulates the evolution of 
    
    
    
    and
    
    
    gases.
  • Stir the mixture magnetically for 30 minutes at room temperature to allow complete activation of the catalyst.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours. Validation Check: The cessation of continuous gas evolution indicates the reaction has reached completion.

Phase 3: Isolation and Workup
  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove any unreacted inorganic salts.

  • Wash the organic filtrate with ice-cold distilled water (2 × 25 mL). Causality: Ice water rapidly quenches and hydrolyzes unreacted

    
     and the VH complex into water-soluble byproducts, while the low temperature prevents the hydrolysis of the newly formed, moisture-sensitive sulfonyl chloride back into sulfonic acid.
    
  • Separate the organic DCE layer, dry over anhydrous

    
    , and evaporate the solvent under reduced pressure.
    
  • Dry the resulting solid filter cake to obtain pure 2-naphthol-6-sulfonyl chloride[3].

Phase 4: Quality Control & Analytical Validation

Do not proceed to downstream coupling (e.g., sulfonamide formation) without validating the structural integrity of the product[2].

  • FT-IR Spectroscopy: Confirm the disappearance of the broad sulfonate salt bands and verify the appearance of sharp, characteristic

    
     stretching vibration peaks at 1313 cm⁻¹  (asymmetric) and 1125 cm⁻¹  (symmetric)[3].
    
  • ¹H-NMR (400 MHz, DMSO-d6): Validate the aromatic proton shifts. Expected peaks:

    
     8.02 (s, 1H), 7.80 (d, J = 8.6 Hz, 1H), 7.61 (s, 2H), 7.14–7.08 (m, 2H)[2].
    

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric ratios and exact reagent roles required for a standard 20 mmol scale synthesis:

Reagent / MaterialRoleAmountEquivalentsStrategic Notes
Schaeffer's Salt (Purified)Substrate4.92 g (20 mmol)1.0 eqMust be pre-purified to remove inorganic salts[2].
1,2-Dichloroethane (DCE)Solvent50 mLN/APolar aprotic; ideal boiling point (83 °C) for 60 °C heating.
N,N-Dimethylformamide (DMF)Catalyst2.0 mL (~26 mmol)~1.3 eqForms the active Vilsmeier-Haack intermediate[3].
Thionyl Chloride (

)
Chlorinating Agent5.0 mL (~68 mmol)~3.4 eqAdded dropwise to safely control

and

gas evolution[2].

References

  • A Novel Preparation Method of Two Polymer Dyes with Low Cytotoxicity Lv, D., Zhang, M., Cui, J., Li, W., & Zhu, G. (2017). Materials, 10(3), 219. URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Azo Coupling with Sodium 2-Naphthol-6-Sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing azo coupling reactions involving sodium 2-naphthol-6-sulfonate (Schaeffer's salt). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this electrophilic aromatic substitution reaction. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for azo coupling with sodium 2-naphthol-6-sulfonate, and why is it so critical?

A1: The optimal pH for coupling a diazonium salt with sodium 2-naphthol-6-sulfonate is in the mildly alkaline range, typically between 9 and 10.[1][2] This pH is a critical parameter that governs a delicate balance between activating the coupling component and maintaining the stability of the diazonium salt.

  • Activation of the Naphthol: In an alkaline medium, the hydroxyl group of the 2-naphthol moiety is deprotonated to form the much more nucleophilic naphthoxide ion.[1][3] This significantly increases the electron density of the aromatic ring system, making it more susceptible to attack by the weakly electrophilic diazonium ion.[1][4]

  • Stability of the Diazonium Salt: While alkaline conditions favor the coupling partner, a pH that is too high (pH > 10) can be detrimental. Under strongly alkaline conditions, the diazonium salt can react with hydroxide ions to form an unreactive diazohydroxide or diazotate ion, which will not participate in the coupling reaction, thereby reducing your yield.[5]

Conversely, acidic conditions are unfavorable for this specific coupling. A low pH would suppress the dissociation of the naphthol into its more reactive naphthoxide form.[2] Furthermore, while diazonium salts are prepared in acidic solution and are more stable at a lower pH, the coupling reaction itself proceeds very slowly or not at all in an acidic environment.[2][6]

Q2: My azo dye yield is consistently low. What are the most likely causes?

A2: Low yield is a frequent issue that can almost always be traced back to one of three key areas: temperature control, pH management, or the integrity of your diazonium salt.[7]

  • Diazonium Salt Decomposition: The diazonium salt intermediate is thermally unstable and will readily decompose at temperatures above 5-10 °C.[1][7][8] This decomposition, often observed as gas (N₂) evolution, is a primary cause of reduced yield.[1] It is imperative to maintain a temperature of 0-5 °C throughout the diazotization (diazonium salt formation) and the coupling steps.[7][9]

  • Incorrect pH During Coupling: As detailed in Q1, if the pH of the coupling mixture is not within the optimal 9-10 range, the reaction will be inefficient. If the pH is too low, the 2-naphthol is not sufficiently activated. If it's too high, the diazonium salt is destroyed.[2][5]

  • Purity and Stoichiometry of Reagents: Ensure you are using high-purity starting materials. Impurities can lead to side reactions.[7][10] Critically, the diazonium salt solution should be used immediately after its preparation, as it is unstable and decomposes over time, even when kept cold.[8][11] Also, verify the molar ratios of your reactants; an insufficient amount of sodium nitrite will lead to incomplete diazotization.[7][10]

Q3: The color of my final product is off, or I've obtained a mixture of colors. What's happening?

A3: An unexpected color is typically due to side reactions or the pH of the final product solution.

  • Side Products: Unwanted side reactions can generate colored impurities. For instance, if the temperature was not adequately controlled, the diazonium salt may have decomposed to form a phenol, which can then undergo its own coupling reactions.[1][2]

  • pH-Indicating Properties: Many azo dyes are pH indicators, meaning their color is dependent on the pH of the solution.[10] The protonation state of the azo group and the hydroxyl group can alter the electronic structure of the molecule, thus changing its absorption spectrum. Ensure you are assessing the color at a consistent and neutral pH.

  • Positional Isomers: While the coupling of the diazonium ion with 2-naphthol preferentially occurs at the C1 (alpha) position, variations in reaction conditions could potentially lead to small amounts of other isomers, which would affect the overall color.[12] The attack at the C1 position is favored because it allows for the formation of a resonance structure where the aromaticity of the second ring is preserved.[12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the azo coupling with sodium 2-naphthol-6-sulfonate.

Problem Potential Cause Recommended Solution
No or very little precipitate (azo dye) forms. 1. Decomposition of Diazonium Salt: Temperature exceeded 5-10 °C during diazotization or coupling.[1] 2. Incorrect pH: The coupling medium is too acidic (pH < 8). 3. Diazonium Salt Not Formed: Insufficient acid or sodium nitrite during diazotization.1. Maintain strict temperature control (0-5 °C) using an ice-salt bath. Use a pre-cooled sodium nitrite solution.[7][9] 2. Slowly add a dilute base (e.g., 10% NaOH or Na₂CO₃ solution) to the coupling mixture while monitoring with a pH meter to reach and maintain pH 9-10.[9] 3. Ensure the initial amine solution is strongly acidic. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper.[7]
The reaction mixture turns dark brown/black with gas bubbles. Extensive Decomposition of Diazonium Salt: This is a clear sign of the diazonium salt hydrolyzing to form phenols and releasing nitrogen gas due to excessive temperature.[1]Immediately discard the reaction and restart, paying meticulous attention to maintaining the temperature at 0-5 °C throughout the entire process. Ensure the ice bath is well-maintained.
The final product is difficult to filter or is oily. 1. Impure Product: Presence of byproducts, often from diazonium salt decomposition.[1] 2. Incorrect Salting Out: Insufficient electrolyte to precipitate the sulfonated dye.1. Review the reaction conditions, especially temperature and pH control, to minimize side reactions. 2. After the coupling is complete, add sodium chloride (salting out) to the reaction mixture to decrease the solubility of the sulfonated azo dye and promote precipitation.
The color of the dye is inconsistent between batches. 1. pH Variation: The pH of the coupling reaction was not precisely controlled. 2. Micromixing Issues: Localized high concentrations of reactants due to inefficient stirring or rapid addition can lead to side reactions.[13] 3. Final pH: The pH at which the final product is isolated and observed is not consistent.[10]1. Use a calibrated pH meter and maintain the optimal pH range (9-10) throughout the coupling. 2. Ensure vigorous and efficient stirring. Add the diazonium salt solution slowly and dropwise to the naphthol solution.[7][10] 3. Standardize the purification process, ensuring the final product is washed and dried at a consistent pH.

Visualizing the Process

To better understand the critical relationship between pH and the reactive species, the following diagrams illustrate the key chemical principles.

Caption: Mechanism of Azo Coupling.

The diagram above illustrates that the reaction proceeds efficiently when the 2-naphthol is converted to its highly reactive naphthoxide form under alkaline conditions (pH 9-10), which then readily undergoes electrophilic attack by the diazonium ion.

pH_Optimization_Workflow Start Start: Prepare Diazonium Salt Solution (0-5°C) PrepareNaphthol Prepare Alkaline Solution of Sodium 2-naphthol-6-sulfonate (pH ~11-12) SlowAdd Slowly Add Diazonium Salt to Naphthol Solution with Vigorous Stirring Start->SlowAdd CoolNaphthol Cool Naphthol Solution to 0-5°C PrepareNaphthol->CoolNaphthol CoolNaphthol->SlowAdd MonitorpH Simultaneously Monitor and Adjust pH with dilute NaOH or Na₂CO₃ SlowAdd->MonitorpH CheckpH Is pH 9-10? MonitorpH->CheckpH CheckpH->MonitorpH No, Adjust ContinueStir Continue Stirring at 0-5°C for 30-60 min CheckpH->ContinueStir Yes Isolate Isolate Product (e.g., Salting Out) ContinueStir->Isolate End End: Purify and Dry Product Isolate->End

Caption: Experimental Workflow for pH Optimization.

This workflow diagram outlines the critical steps for a successful azo coupling reaction, emphasizing the simultaneous addition of the diazonium salt and adjustment of pH to maintain the optimal reaction environment.

Detailed Experimental Protocols

Protocol 1: Preparation of the Diazonium Salt Solution

(This protocol is generalized. Quantities should be calculated based on the specific aromatic amine being used.)

  • Dissolve the aromatic amine (1.0 eq) in a solution of dilute hydrochloric acid (approx. 3.0 eq) in a beaker. Use minimal water required for dissolution.

  • Cool the beaker in an ice-salt bath to bring the internal temperature to 0-5 °C. It is crucial to maintain this temperature.[7]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in a small amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring for another 10 minutes in the ice bath.

  • The resulting clear or slightly turbid solution is the diazonium salt. Use it immediately in the next step.[11]

Protocol 2: Azo Coupling with Sodium 2-Naphthol-6-Sulfonate
  • In a separate, larger beaker, dissolve sodium 2-naphthol-6-sulfonate (1.0 eq) in a dilute solution of sodium hydroxide (e.g., 10% NaOH) or sodium carbonate.[9][14] The solution should be alkaline.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Place a calibrated pH probe in the naphthol solution.

  • With vigorous stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) slowly, drop by drop, to the naphthol solution.

  • Simultaneously, add a dilute solution of sodium hydroxide or sodium carbonate as needed to maintain the pH of the reaction mixture between 9 and 10.[9]

  • A colored precipitate of the azo dye should form immediately.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • The product can then be isolated by vacuum filtration. Washing with a saturated sodium chloride solution may improve recovery ("salting out").

  • Wash the filtered product with cold water to remove excess salts and dry appropriately.

References

  • Brainly. (2023, September 4). Discuss the role of pH in the coupling reaction of diazonium salts, with an explanation. Retrieved from Brainly.in. [Link]

  • Scribd. Mechanism of Diazo Coupling Reactions. Retrieved from Scribd. [Link]

  • Organic Chemistry Portal. Azo Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Bourne, J. R., et al. (1992). Mechanism of Azo Coupling Reactions XXXIII. pH-dependence and micromixing effects on the product distribution of couplings with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. Helvetica Chimica Acta.[Link]

  • Canadian Science Publishing. (n.d.). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry.[Link]

  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from The Chinese University of Hong Kong. [https://www.chem.cuhk.edu.hk/ssc/s5/ Expt%208%20-%20Azo%20Dye.pdf]([Link] Expt%208%20-%20Azo%20Dye.pdf)

  • ResearchGate. (2016, August 24). Coupling with diazonium salt? Retrieved from ResearchGate. [Link]

  • BYJU'S. Diazonium Salts Preparation. Retrieved from BYJU'S. [Link]

  • SlideShare. (2021, September 15). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. Retrieved from SlideShare. [Link]

  • Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from Chemistry Stack Exchange. [Link]

  • Aakash Institute. Diazonium salt - Physical and Chemical Properties. Retrieved from Aakash Institute. [Link]

  • Chemguide. (2016, April). some reactions of diazonium ions. Retrieved from Chemguide. [Link]

  • Filo. (2025, November 30). Reaction mechanims of diazonium ion with beta naphthol. Retrieved from Filo. [Link]

  • Chemistry Stack Exchange. (2019, May 12). Why does Azo coupling of β-naphthol takes place at alpha position and not at gamma position. Retrieved from Chemistry Stack Exchange. [Link]

  • University of New Brunswick. The Synthesis of Azo Dyes. Retrieved from UNB. [Link]

  • Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Retrieved from Quora. [Link]

Sources

🧪 Technical Support Center: 2-Naphthol Sulfonation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the electrophilic aromatic sulfonation of 2-naphthol. It synthesizes kinetic theory, thermodynamic control, and modern high-throughput techniques into field-proven protocols.

📊 1. Troubleshooting FAQs: Yield & Regioselectivity

Q1: Why is my reaction yielding a mixture of isomers instead of pure Schaeffer's acid (2-naphthol-6-sulfonic acid)? A1: This is a fundamental issue of kinetic versus thermodynamic control. At lower temperatures (15–20 °C), the reaction is kinetically driven, and the sulfonic acid group attacks the 1-position due to lower activation energy, forming 2-naphthol-1-sulfonic acid [[1]](). However, this position is highly sterically hindered and thermodynamically unstable. To achieve high yields of the 6-sulfonate isomer (Schaeffer's acid), you must heat the reaction to 95–100 °C. At this temperature, the 1-isomer undergoes rapid desulfonation and resulfonation (sulfonyl migration) to the stable 6-position 1.

Q2: How do I prevent over-sulfonation into disulfonic acids like R-acid or G-acid? A2: Over-sulfonation typically occurs when the stoichiometric ratio of sulfuric acid to 2-naphthol exceeds 1:1, or when localized hot spots exceed 110 °C. The presence of a sulfonic group can either activate or deactivate further sulfonation depending on the ring position 2. To suppress the formation of 2-naphthol-3,6-disulfonic acid (R-acid) and 2-naphthol-6,8-disulfonic acid (G-acid), strictly maintain a 1:1 to 1.05:1 molar ratio of H₂SO₄ to 2-naphthol, and ensure vigorous mechanical stirring to eliminate thermal gradients [[2]]().

Q3: My yield drops significantly during the workup phase. How do I efficiently isolate the 6-sulfonic acid? A3: Yield loss during workup is often due to improper salting-out procedures. After the sulfonation is complete, the mixture contains unreacted 2-naphthol, Schaeffer's acid, and trace disulfonic acids [[3]](). Dilute the hot sulfonation mixture with water, then saturate it with sodium chloride. Cooling the mixture slowly (e.g., 2 °C per hour) in a quiescent state forces the sodium salt of 2-naphthol-6-sulfonic acid to selectively precipitate, leaving the highly soluble disulfonic impurities in the mother liquor 4.

Q4: Can I reduce the standard 6–7 hour reaction time without sacrificing selectivity? A4: Yes, by transitioning from conventional conductive heating to microwave-assisted dielectric heating. Conventional batch sulfonation at 90 °C takes 6–7 hours to reach ~75% conversion due to inefficient mixing and heat transfer [[5]](). Microwave irradiation (e.g., 200 W) uniformly heats the polar sulfuric acid, reducing the reaction time to just 5 minutes while achieving up to 99% selectivity for Schaeffer's acid and minimizing acidic effluent 5.

🔬 2. Logical Workflows & Reaction Pathways

The following diagram illustrates the mechanistic pathway dictating the regioselectivity of the reaction.

Pathway Start 2-Naphthol + H₂SO₄ TempLow Low Temp (15-20°C) Kinetic Control Start->TempLow Fast Addition TempHigh High Temp (90-100°C) Thermodynamic Control Start->TempHigh Heating Product1 2-Naphthol-1-sulfonic acid (Sterically Hindered) TempLow->Product1 Initial Attack Product6 2-Naphthol-6-sulfonic acid (Schaeffer's Acid) TempHigh->Product6 Direct / Rearrangement Product1->Product6 Sulfonyl Migration (>80°C) OverSulf Excess H₂SO₄ / >110°C Product6->OverSulf Prolonged Exposure Disulfonic R-Acid & G-Acid (Disulfonic Impurities) OverSulf->Disulfonic Secondary Sulfonation

Caption: Mechanistic pathway of 2-naphthol sulfonation illustrating kinetic vs. thermodynamic control.

📋 3. Step-by-Step Experimental Protocols

Protocol A: Conventional Thermodynamic Sulfonation (Schaeffer's Salt Isolation)

Self-Validating Design: The transition from a heterogeneous suspension to a homogeneous solution validates the initial sulfonation phase. The absence of SO₂ gas evolution during hydrolysis confirms complete rearrangement.

  • Preparation: Pulverize 1.0 molar equivalent of 2-naphthol to a fine powder to maximize surface area and prevent incomplete sulfonation of aggregated particles 1.

  • Addition: Transfer the powder to a reactor equipped with a mechanical stirrer. Slowly add 1.05 molar equivalents of concentrated sulfuric acid (98%) while maintaining the temperature below 20 °C to form the kinetic 1-sulfonate intermediate 1.

  • Thermodynamic Shift: Gradually heat the reactor to 95–100 °C. Maintain this temperature for 60 to 120 minutes. The mixture will transition into a homogeneous phase as the 1-isomer rearranges to the 6-isomer 2.

  • Hydrolysis & Dilution: Carefully pour the hot sulfonation mixture into cold distilled water (approx. 1.5x the volume of the acid used) to quench the reaction and hydrolyze any residual unstable 1-sulfonate groups into volatile SO₂ 1.

  • Salting Out: Heat the diluted mixture to 80 °C and saturate with sodium chloride. Neutralize partially with sodium hydroxide if necessary 3.

  • Crystallization: Cool the mixture at a controlled rate of 2 °C per hour until it reaches room temperature. Filter the precipitated Schaeffer's salt and wash with a minimal amount of brine [[4]]().

Protocol B: Microwave-Assisted Sulfonation (High-Throughput)

Self-Validating Design: The rapid temperature spike precisely correlates with microwave wattage, ensuring reproducible dielectric heating without localized charring.

  • Mixing: In a microwave-safe quartz or Teflon vessel, combine 2-naphthol and concentrated sulfuric acid in a strict 1:1 molar ratio 5.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Apply 200 W of microwave power. The internal temperature will reach 90 °C within approximately 2 minutes 5.

  • Hold Time: Maintain 90 °C under microwave irradiation for exactly 5 minutes [[5]]().

  • Workup: Remove the vessel, cool rapidly in an ice bath, and proceed with the standard salting-out procedure described in Protocol A.

ExperimentalWorkflow Step1 1. Pulverize 2-Naphthol (Maximize Surface Area) Step2 2. Add Conc. H₂SO₄ (Strict 1:1 Ratio) Step1->Step2 Step3 3. Thermal Activation (Batch: 95°C for 2h | MW: 200W for 5m) Step2->Step3 Step4 4. Aqueous Quench (Hydrolyze Unstable Isomers) Step3->Step4 Step5 5. Salting Out (NaCl) (Controlled Cooling at 2°C/hr) Step4->Step5

Caption: Step-by-step experimental workflow for the optimized synthesis and isolation of Schaeffer's salt.

📈 4. Quantitative Data: Temperature & Yield Profiles

The following table summarizes the expected product distributions based on temperature and methodology.

Reaction MethodTemperature (°C)TimeMajor ProductSelectivity / YieldByproducts
Conventional Batch 15–20 °C1–2 hours2-Naphthol-1-sulfonic acid~85% (Kinetic)8-sulfonic acid 6
Conventional Batch 90–100 °C6–7 hours2-Naphthol-6-sulfonic acid~75% (Thermodynamic)R-acid, G-acid, DONS [[7]]()
Conventional Batch > 110 °C> 6 hoursDisulfonic Acids (R/G-acid)DominantTrisulfonic acids 2
Microwave (200 W) 90 °C5 minutes2-Naphthol-6-sulfonic acid> 95% Yield / 99% SelectivityMinimal 5

📚 5. References

  • [2] Beltrame, P., Bottaccio, G., Carniti, P., & Felicioli, G. "Sulfonation of 2-Naphthol by Sulfuric Acid: Rate Measurements and Kinetic Model". Industrial & Engineering Chemistry Research, 1992. 2

  • [7] PrepChem. "Synthesis of 2-naphthol-6-sulfonic acid". PrepChem. 7

  • [4] US Patent Office. "US1880442A - Purification of r-acid". Google Patents. 4

  • [5] Chhatariya, M., & Parikh, P. A. "Microwave Assisted Sulfonation of 2-Naphthol by Sulfuric Acid: Cleaner Production of Schaeffer's Acid". Industrial & Engineering Chemistry Research, 2007. 5

  • [1] EvitaChem. "Buy SodiuM 2-Naphthol-6-sulfonate Hydrate (EVT-3468044) | 825652-02-6". EvitaChem. 1

  • [6] ResearchGate. "Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide". Researcher.Life. 6

  • [3] JP Patent Office. "JPH0656758A - Method for producing 2-naphthol-6-sulfonate". Google Patents. 3

Sources

Troubleshooting HPLC baseline noise for sulfonate detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in analytical laboratories: troubleshooting baseline noise during the detection of sulfonates.

Because sulfonate compounds (such as alkyl sulfonates, surfactant sulfonates, and zwitterionic buffers) typically lack a strong UV chromophore, their analysis requires specialized detection techniques. The most robust methods rely on Ion Chromatography (IC) with Suppressed Conductivity or HPLC coupled with Evaporative Light Scattering Detection (ELSD) / Charged Aerosol Detection (CAD) [1].

While these detectors offer universal or ion-specific sensitivity, they are highly susceptible to baseline noise caused by mobile phase impurities, gas supply contamination, or module exhaustion[2]. This guide will walk you through the causality of these issues and provide self-validating protocols to restore your system's signal-to-noise (S/N) ratio.

Diagnostic Logic: Isolating the Source of Baseline Noise

Before dismantling your instrument, you must isolate the source of the noise. Baseline noise is rarely random; its frequency and amplitude carry diagnostic information. A periodic noise (pulsation) usually points to the pump or degasser[2], while a chaotic, high-frequency noise often points to the detector or mobile phase[3].

Follow the logic tree below to isolate the offending module.

BaselineTroubleshooting Start Observe Baseline Noise Q1 Is noise periodic (matches pump stroke)? Start->Q1 PumpIssue Pump / Degasser Issue Check check-valves & purge Q1->PumpIssue Yes Q2 Remove Column & use Union. Is noise still present? Q1->Q2 No ColumnIssue Column Bleed / Contamination Wash or replace column Q2->ColumnIssue No Q3 Stop Flow (Gas/Detector On). Is noise still present? Q2->Q3 Yes SolventIssue Mobile Phase Contamination Use LC-MS grade solvents Q3->SolventIssue No DetectorIssue Detector Issue (Nebulizer, Suppressor, Electronics) Q3->DetectorIssue Yes

Fig 1: Diagnostic logic tree for isolating HPLC baseline noise sources.

Module 1: Ion Chromatography (IC) & Suppressed Conductivity

When analyzing sulfonates via IC, a suppressor is placed between the column and the detector to lower the background conductivity of the eluent and increase the analyte signal[4].

Causality of Noise

In IC, baseline noise is most frequently caused by suppressor exhaustion or contamination . If the suppressor binds transition metals from the sample matrix or the HPLC pump (if not properly passivated), its ion-exchange capacity diminishes[4]. This allows the highly conductive eluent (e.g., hydroxide or carbonate) to break through to the detector, raising the background conductivity and amplifying noise[5]. Furthermore, dissolved gases in the eluent can form micro-bubbles in the conductivity cell, leading to sharp, erratic spikes[6].

Protocol: Self-Validating Suppressor Cleaning & Validation

Objective: Remove metal and organic fouling from the suppressor membranes to restore baseline stability.

  • Bypass the Column: Disconnect the analytical column and connect the pump directly to the suppressor inlet using a PEEK union.

  • Acid Wash (Metal Removal): Pump 0.5 M H₂SO₄ through the suppressor at 0.5 mL/min for 30 minutes. Mechanism: The strong acid displaces strongly retained metal cations (e.g., Fe³⁺, Ca²⁺) from the cation-exchange membranes.

  • Organic Wash (Organic Removal): Pump a mixture of 0.2 M H₂SO₄ in 50% Acetonitrile at 0.5 mL/min for 30 minutes. Mechanism: The organic modifier strips away hydrophobic matrix contaminants.

  • Hydration and Equilibration: Flush the suppressor with HPLC-grade water for 15 minutes, then reconnect the column and pump your standard eluent for 45 minutes.

  • Validation Step: Monitor the background conductivity. A healthy, clean suppressor should yield a background conductivity of < 1.0 µS/cm and a peak-to-peak noise of < 0.5 nS/cm[5]. If the baseline remains noisy, the suppressor membranes are irreversibly degraded and the unit must be replaced.

Module 2: HPLC with ELSD or CAD

For sulfonates that cannot be analyzed by IC, Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are the industry standards[7]. Both detectors nebulize the mobile phase, evaporate the solvent, and measure the remaining solid analyte particles.

Causality of Noise

Because these detectors measure any non-volatile particle, mobile phase purity is the single most critical factor [8]. If your water or organic solvent contains trace non-volatile impurities (e.g., salts leached from glassware, or degraded buffers), they will precipitate in the drift tube and create a high, noisy background signal[9]. Additionally, partial clogging of the nebulizer alters the droplet size distribution, causing a wavy, unstable baseline[10].

Protocol: Nebulizer Cleaning and Gas-Line Purging

Objective: Eliminate non-volatile buildup in the nebulizer and drift tube, and verify gas purity.

  • System Isolation: Remove the analytical column and replace it with a zero-dead-volume union[11].

  • Dry Test (Gas Only): Turn off the HPLC pump. Ensure the detector gas (Nitrogen) is flowing at the operational pressure. Monitor the baseline.

    • Diagnostic Check: If the noise is high (> 2 mV for ELSD or > 0.5 pA for CAD) with gas only, your nitrogen supply is contaminated with moisture or hydrocarbons[3]. Replace the two-stage gas filter[12].

  • Nebulizer Flush: If the dry test is quiet, the contamination is in the fluidic path. Set the detector evaporation temperature to 50°C[11].

  • Solvent Wash: Pump a 50:50 mixture of HPLC-grade Water:Methanol through the detector at 2.0 mL/min for 2 hours[12]. Mechanism: This aggressive flow rate and mixed-polarity solvent dissolves both water-soluble salts and organic buildup inside the nebulizer capillary.

  • Validation Step: Reduce the flow to your method's standard rate (e.g., 1.0 mL/min). Inject a blank. The baseline noise should stabilize within the acceptable parameters outlined in Table 1.

Quantitative Data: Acceptable Baseline Parameters

To objectively evaluate whether your troubleshooting was successful, compare your system's current state against these benchmark parameters for sulfonate detection.

Detector TypeTypical Background SignalAcceptable Peak-to-Peak NoiseCommon Source of Excess Noise
IC (Suppressed Conductivity) < 1.0 µS/cm< 0.5 nS/cmSuppressor exhaustion; Dissolved CO₂ in eluent[4]
Charged Aerosol Detector (CAD) < 2.0 pA< 0.1 pANon-volatile mobile phase impurities; Column bleed[8]
Evaporative Light Scattering (ELSD) < 5 mV< 2 mVStray light; Dirty nebulizer; Contaminated N₂ gas[9]

Frequently Asked Questions (FAQs)

Q: I only see a wavy, periodic baseline noise during gradient runs on my CAD. What causes this? A: This is a classic symptom of non-volatile impurities in one of your mobile phase channels (usually the aqueous channel, A). As the gradient proportion changes, the amount of background particulate reaching the detector changes, causing a baseline drift or wave[8]. Switch to ultra-pure LC-MS grade water and ensure you are using volatile buffers (like ammonium formate) rather than non-volatile salts (like sodium phosphate).

Q: Can I switch between Trifluoroacetic Acid (TFA) and Ammonium Acetate buffers on the same ELSD? A: While possible, it is highly discouraged without extensive cleaning. TFA and ammonium acetate can form semi-volatile ion pairs that coat the inside of the drift tube. Switching directly between them often results in a massive spike in baseline noise that can take days to wash out[13]. Dedicate separate detectors to specific buffer types if possible, or flush the system with water at 100°C overnight before switching.

Q: My IC baseline is drifting steadily downwards throughout the day. Is my suppressor broken? A: Not necessarily. A downward drift in IC is often caused by temperature fluctuations in the laboratory affecting the conductivity cell, or by the gradual degassing of the eluent[14]. Ensure your conductivity cell's temperature control is activated (usually set to 35°C) and that you are using an in-line vacuum degasser to prevent dissolved gas fluctuations[6].

References

  • Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." Overbrook Scientific. Available at:[Link]

  • The Nest Group. "A Practical Guide to Ion Chromatography." The Nest Group. Available at:[Link]

  • Ticoscen. "Beginning ELSD Trouble Shooting (Dry Test)." YouTube. Available at:[Link]

  • Chromatography Forum. "Noisy Baseline ELSD." ChromForum. Available at:[Link]

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online. Available at:[Link]

  • Waters Corporation. "2424 ELSD high baseline noise - WKB9318." Waters Knowledge Base. Available at:[Link]

  • Biotech Fluidics. "Eliminating bubble problems in ion chromatography." Biotech Fluidics. Available at:[Link]

Sources

Technical Support Center: Purification of Sodium 2-Naphthol-6-Sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of sodium 2-naphthol-6-sulfonate, commonly known as Schaeffer's salt. This essential intermediate in the synthesis of dyes and pharmaceuticals is typically prepared by the sulfonation of 2-naphthol, followed by neutralization.[1] The crude product is often contaminated with unreacted starting materials, isomeric by-products, and, most significantly, inorganic salts such as sodium sulfate, which arise from the neutralization of excess sulfuric acid.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of sodium 2-naphthol-6-sulfonate. We will focus on the most common and effective method: recrystallization, enhanced by the "salting out" technique. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot your purification process with confidence.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude sodium 2-naphthol-6-sulfonate?

A1: Crude Schaeffer's salt can contain a variety of impurities stemming from the synthesis process. These are broadly categorized as:

  • Inorganic Salts: The most common are sodium sulfate (from neutralizing the excess sulfonating agent) and sodium chloride (if used during the "salting out" isolation step).[3][4]

  • Organic By-products: These arise from the sulfonation reaction itself and can include isomeric disulfonic acids (like 2-naphthol-3,6-disulfonic acid, or R-acid) and condensation products like 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS).[1][5][6]

  • Unreacted Starting Materials: Residual 2-naphthol may also be present.[1]

Q2: What is the most effective and scalable method for removing inorganic salts?

A2: Recrystallization from an aqueous solution is the most robust and widely used method. Specifically, a technique known as "salting out" is highly effective. This process leverages the high solubility of inorganic salts like sodium sulfate and sodium chloride in water, compared to the reduced solubility of sodium 2-naphthol-6-sulfonate in that same brine solution (a common-ion effect).[7] This allows for the selective crystallization of the desired product, leaving the inorganic impurities behind in the mother liquor.[8]

Q3: Why is water the preferred solvent for recrystallization?

A3: Water is the ideal solvent based on the key principles of recrystallization:

  • High Solubility at High Temperatures: Sodium 2-naphthol-6-sulfonate is freely soluble in hot water, allowing the crude material to dissolve completely.[9]

  • Lower Solubility at Low Temperatures: As the solution cools, the solubility of the target compound decreases significantly, promoting crystallization.[10][11]

  • Impurity Solubility: Common inorganic salt impurities remain highly soluble in cold water, preventing them from co-precipitating with the product.

  • Safety and Cost: Water is non-toxic, non-flammable, inexpensive, and readily available.

Q4: Can I use other solvents besides water?

A4: While sodium 2-naphthol-6-sulfonate is slightly soluble in alcohols like ethanol, these are generally poor choices for removing inorganic salts, which are largely insoluble in organic solvents.[9] Using an alcohol could lead to the inorganic salts precipitating along with, or even before, your desired product. For removing inorganic salts, an aqueous system is strongly recommended.

Section 2: Troubleshooting Guide for Recrystallization

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: After dissolving the crude product in hot water and allowing it to cool, no crystals have formed.

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[12][13][14] The solution is not saturated enough for crystals to form upon cooling.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute.[15] Allow the more concentrated solution to cool slowly. Be careful not to evaporate too much solvent, which could cause impurities to crash out.

  • Possible Cause 2: The solution is supersaturated. Sometimes, a solution can cool below its saturation point without forming crystals.

    • Solution A (Induce Nucleation): Try scratching the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches provide a surface for nucleation to begin.[13][14][16]

    • Solution B (Seed Crystals): If you have a small amount of pure product, add a single "seed crystal" to the cooled solution. This provides a template for further crystal growth.[16]

  • Possible Cause 3: The cooling process was too rapid.

    • Solution: Reheat the solution to redissolve the material and allow it to cool at a slower rate. Insulate the flask by placing it on a wooden block or several layers of paper towels, and cover the top to trap heat.[16]

Issue 2: The product has "oiled out," forming a gooey liquid instead of solid crystals.

  • Possible Cause 1: The solution is too concentrated. If the saturation point is too high, the compound may come out of solution as a liquid.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.[12][15] Allow it to cool slowly again.

  • Possible Cause 2: Significant impurities are present. High levels of impurities can disrupt the crystal lattice formation, leading to oiling out.

    • Solution: This may require a more rigorous purification approach. You may need to perform a preliminary purification step or accept a lower yield on the first crystallization and then re-crystallize the resulting product a second time.

Issue 3: The yield of purified crystals is very low.

  • Possible Cause 1: An excessive volume of solvent was used for recrystallization. While some product will always remain in the mother liquor, using too much solvent will significantly increase this loss.[13][16]

    • Solution: During the dissolution step, use only the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[13][14] If you've already filtered and have the mother liquor, you can test for remaining product by dipping in a glass rod and letting it dry; a large residue indicates significant loss.[16] You can attempt to recover more product by evaporating some of the solvent from the mother liquor.

  • Possible Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, some product may have crystallized in the funnel.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or in an oven before filtering. Using a stemless funnel can also help reduce the surface area for premature crystallization.[15]

  • Possible Cause 3: Excessive washing with the rinsing solvent.

    • Solution: Wash the filtered crystals with a minimum amount of ice-cold solvent.[13][14] Using warm or an excessive amount of rinse solvent will redissolve some of your purified product.

Issue 4: The final product is still contaminated with inorganic salts.

  • Possible Cause 1: Inefficient removal of the mother liquor. The mother liquor is rich in dissolved inorganic salts. If it is not thoroughly removed, the salts will deposit on your crystals as the solvent evaporates.

    • Solution: Ensure the crystals are pressed as dry as possible on the filter. For Schaeffer's salt, washing the filter cake with a small amount of cold, saturated sodium chloride solution can help displace the mother liquor without dissolving the product.[8]

  • Possible Cause 2: Co-precipitation due to rapid cooling. If the solution is cooled too quickly, impurities can become trapped within the growing crystal lattice.

    • Solution: Re-dissolve the product in fresh, hot solvent and allow it to cool much more slowly. This gives the crystal lattice time to form correctly, excluding impurities.[15]

Section 3: Detailed Experimental Protocol
Protocol: Purification of Sodium 2-Naphthol-6-Sulfonate via Salting Out

This protocol describes the purification of crude Schaeffer's salt contaminated with inorganic salts like sodium sulfate.

1. Dissolution:

  • In an appropriately sized Erlenmeyer flask, add the crude sodium 2-naphthol-6-sulfonate.

  • For every 10 grams of crude material, add approximately 50-70 mL of deionized water.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. The solution should be brought to a near-boil. Add more water in small increments only if necessary to achieve full dissolution.[13]

2. Salting Out:

  • Once the solid is fully dissolved, add solid sodium chloride (NaCl) to the hot solution. A typical starting point is 10-15g of NaCl for every 100 mL of water used.

  • Stir the hot solution until the NaCl dissolves. The addition of NaCl significantly decreases the solubility of the sodium 2-naphthol-6-sulfonate.[7]

3. Controlled Cooling & Crystallization:

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[14] Slow cooling is critical for the formation of pure, well-defined crystals.[8]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

4. Filtration and Washing:

  • Collect the precipitated crystals by suction filtration using a Büchner funnel.

  • Wash the crystals on the filter with a small volume of ice-cold, saturated NaCl solution. This wash helps remove the adhering mother liquor, which contains the dissolved inorganic impurities.[8]

  • Press the crystals as dry as possible using a clean stopper or spatula.

5. Drying:

  • Transfer the purified crystals to a watch glass or drying dish.

  • Dry the product in a drying oven at 80-100°C until a constant weight is achieved. Note that sodium 2-naphthol-6-sulfonate can be hygroscopic.[17]

Data Presentation: Solubility Principles

The success of this purification relies on the differential solubility of the components. The following table qualitatively summarizes these properties, which form the basis of the protocol.

CompoundSolubility in Hot WaterSolubility in Cold WaterSolubility in Cold Brine (e.g., NaCl solution)
Sodium 2-Naphthol-6-Sulfonate High[9]Moderate[10]Low [7]
Sodium Sulfate (Impurity) HighHighHigh
Sodium Chloride (Impurity) HighHighHigh
Section 4: Visualization of Workflows
General Purification Workflow

The following diagram illustrates the logical steps of the purification protocol.

PurificationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Finishing Dissolution 1. Dissolve Crude Product in Minimum Hot Water SaltingOut 2. Add NaCl to Hot Solution (Salting Out) Dissolution->SaltingOut Cooling 3. Slow Cooling & Crystallization SaltingOut->Cooling Filtration 4. Suction Filtration & Washing Cooling->Filtration Drying 5. Drying Filtration->Drying Purity 6. Purity Assessment (e.g., HPLC) Drying->Purity

Caption: Workflow for the purification of sodium 2-naphthol-6-sulfonate.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals LowYield Low Yield Problem->LowYield Impure Product Impure Problem->Impure Cause1 Cause: Too Much Solvent NoCrystals->Cause1 Is solution clear? Cause2 Cause: Supersaturation NoCrystals->Cause2 Is solution clear? LowYield->Cause1 Cause3 Cause: Inefficient Washing LowYield->Cause3 Impure->Cause3 Cause4 Cause: Cooling Too Fast Impure->Cause4 Sol1 Solution: Boil off excess solvent Cause1->Sol1 Sol2 Solution: Scratch flask or add seed crystal Cause2->Sol2 Sol3 Solution: Wash with minimal ice-cold solvent Cause3->Sol3 Sol4 Solution: Recrystallize and cool slowly Cause4->Sol4

Caption: A logic tree for troubleshooting common recrystallization issues.

Section 5: References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from

  • Ayers, G. W., & Krewer, W. A. (1970). U.S. Patent No. 3,496,224. Google Patents. Retrieved from

  • Recrystallization. (n.d.). ResearchGate. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Naphthalene-2-Sulfonic Acid. Retrieved from

  • ResearchGate. (n.d.). Solubilities of 2-naphthalenesulfonic acid monohydrate and sodium 2-naphthalenesulfonate in sulfuric acid solution and their application for preparing sodium 2-naphthalenesulfonate. Retrieved from

  • DrugFuture. (n.d.). 2-Naphthol-6-sulfonic Acid. Retrieved from

  • Japan Patent Office. (1994). JPH0656758A - Method for producing 2-naphthol-6-sulfonate. Google Patents. Retrieved from

  • U.S. Patent Office. (1975). United States Patent (19). Retrieved from

  • Zhao, R.-X., et al. (2017). Solubilities of Sodium 1- and 2‑Naphthalenesulfonate in Aqueous Sodium Hydroxide Solutions and Its Application for Optimizing the Production of 2‑Naphthol. ACS Publications. Retrieved from

  • Corrosion. (2022, August 21). 2-Naphthol Synthesis from Naphthalene [Video]. YouTube. Retrieved from

  • CymitQuimica. (n.d.). Sodium 2-Naphthol-6-sulfonate. Retrieved from

  • CN1557807A - Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol. (2004). Google Patents. Retrieved from

  • Ataman Kimya. (n.d.). SODIUM NAPHTHALENE SULPHONATE. Retrieved from

  • LGC Standards. (2025, November 14). Certificate of Analysis - 6-Hydroxy-2-naphthalenesulfonic Acid Sodium Salt. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-naphthol-6-sulfonic acid. Retrieved from

Sources

Controlling hydration levels in sodium 2-naphthol-6-sulfonate drying

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Sodium 2-Naphthol-6-Sulfonate (commonly known as Schaeffer's Salt). This compound is a critical intermediate in the synthesis of azo dyes, including commercially vital colorants like FD&C Red 40 and Sunset Yellow[1][2].

Because Schaeffer's salt is highly hygroscopic[3], controlling its hydration level is one of the most common challenges researchers face. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you standardize your workflows.

Part 1: The Mechanistic Reality of Hydration (Scientist's Insight)

In industrial and laboratory settings, the hydration state of sodium 2-naphthol-6-sulfonate is dictated by the crystallization kinetics. Under strict thermodynamic control (slow cooling), the salt forms a stable monohydrate. However, rapid quenching—often used to maximize yield—generates metastable anhydrous or higher-hydrate forms that are highly prone to deliquescence[4].

Why does this matter? Variable moisture content acts as a hidden variable in your stoichiometry. If you weigh out Schaeffer's salt assuming an anhydrous molar mass (246.21 g/mol ) but the batch contains 10% water by weight, you introduce a severe stoichiometric deficit of the naphthol coupler. This leads to unreacted diazonium salts, lower yields, and the generation of unwanted side products. Recognizing this, major chemical suppliers have officially reclassified moisture as an "impurity" in this compound, stripping the term "hydrate" from their catalogs entirely to emphasize the necessity of anhydrous handling[5].

Part 2: Troubleshooting FAQs

Q1: My azo coupling yields are consistently 5–10% lower than theoretical. Could this be related to the Schaeffer's salt? A1: Yes. Because the salt is highly hygroscopic[3], ambient moisture absorption skews your mass-to-mole calculations. If your diazonium salt is in excess because your Schaeffer's salt was artificially heavy with water, the excess diazo compound will decompose into phenolic impurities, lowering the purity of your final dye. Always perform a Loss on Drying (LOD) test before coupling.

Q2: I tried drying the salt in a standard convection oven at 110°C, but the powder turned from off-white to a dark, pinkish-brown. What happened? A2: You induced thermal oxidation. Sulfonated naphthols are highly susceptible to oxidation when exposed to atmospheric oxygen at elevated temperatures. Drying must always be performed in a vacuum oven (≤50 mbar) at 75°C–110°C to remove water without degrading the organic framework[6][7]. Discolored batches should be discarded or recrystallized, as the oxidized byproducts will quench your diazonium intermediates.

Q3: My powder has clumped into hard aggregates inside the reagent bottle. Is it still usable? A3: Clumping is a physical indicator of deliquescence—the kinetic formation of higher hydrates due to ambient humidity[4]. While the core molecule is chemically intact, the moisture content is now heterogeneous and highly variable. You must re-dry the powder using Protocol A , mill it to a fine powder, and store it in a desiccator under an inert atmosphere.

Part 3: Hydration States & Quantitative Data

To successfully manage Schaeffer's salt, you must understand how its physical state correlates with its moisture content.

Hydration StateFormation ConditionPhysical AppearanceLOD (Moisture %)Impact on Downstream Synthesis
Anhydrous Vacuum drying at 75°C–110°C[6]Free-flowing, off-white powder< 0.5%Optimal. Ensures exact stoichiometric coupling for azo dye synthesis.
Monohydrate Thermodynamic control (slow cooling at 5°C/hr)[4]Crystalline solid~6.8%Acceptable if accounted for in molar calculations, but prone to further moisture uptake.
Metastable Hydrates Kinetic control (rapid quenching) / High humidity[4]Clumped, sticky aggregates10% - 20%+Critical Failure. Causes severe stoichiometric imbalances and poor dye yields.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. You cannot assume a sample is dry just because it spent time in an oven; you must prove it gravimetrically.

Protocol A: Preparative Vacuum Drying of Schaeffer's Salt

Use this protocol to prepare bulk batches for immediate synthesis.

  • Preparation: Weigh an empty, clean glass drying dish. Record the mass (

    
    ).
    
  • Loading: Spread the clumpy or moist sodium 2-naphthol-6-sulfonate evenly across the dish. The layer should not exceed 1 cm in thickness to ensure uniform heat and vacuum transfer.

  • Initial Weighing: Weigh the dish with the sample (

    
    ).
    
  • Vacuum Drying: Place the dish in a vacuum oven. Apply a vacuum of ≤50 mbar. Set the temperature to 75°C[6]. Crucial Causality: The vacuum lowers the boiling point of water, allowing efficient drying at 75°C, which prevents the thermal oxidation that occurs at higher temperatures in the presence of oxygen.

  • Self-Validation (Constant Weight): After 12 hours, remove the sample, cool it in a desiccator to room temperature, and weigh it. Return it to the oven for 2 hours, cool, and weigh again. The sample is considered anhydrous when the difference between consecutive weighings is <0.1% of the total mass.

  • Storage: Immediately transfer the free-flowing powder to an airtight, amber glass bottle backfilled with Argon or Nitrogen.

Protocol B: Analytical Moisture Determination (Loss on Drying - LOD)

Use this protocol to verify the moisture content of an incoming commercial batch before use.

  • Crucible Prep: Dry a silica crucible at 135°C for 30 minutes. Cool in a desiccator and record the exact tare weight.

  • Sampling: Rapidly transfer approximately 1.000 g of the Schaeffer's salt into the crucible. Record the exact mass to four decimal places (

    
    ).
    
  • Thermal Desorption: Place the crucible in an oven set to 135°C–140°C for exactly 2 hours[8][9].

  • Cooling: Transfer the crucible immediately to a desiccator containing active silica gel. Allow it to cool to room temperature (approx. 30 minutes).

  • Final Weighing: Weigh the crucible (

    
    ).
    
  • Calculation:

    
    . If the result is >1.0%, the bulk batch must be subjected to Protocol A before use.
    

Part 5: Workflow Visualization

The following decision-tree illustrates the standard operating procedure for handling incoming batches of Schaeffer's salt to ensure hydration levels do not compromise your experiments.

HydrationWorkflow Start Incoming Batch: Sodium 2-Naphthol-6-Sulfonate LOD Protocol B: LOD Analysis (135°C for 2h) Start->LOD Decision1 Moisture > 1.0%? LOD->Decision1 Dry Protocol A: Vacuum Drying (75°C, <50 mbar) Decision1->Dry Yes CheckQuality Visual & Physical Inspection Decision1->CheckQuality No Dry->CheckQuality Decision2 Clumping or Discoloration? CheckQuality->Decision2 Recrystallize Recrystallize & Re-dry Decision2->Recrystallize Yes (Oxidation/Deliquescence) Store Store in Desiccator (Inert Atmosphere) Decision2->Store No (Optimal Quality) Proceed Proceed to Azo Dye Coupling Store->Proceed

Caption: Decision workflow for assessing and controlling hydration in Schaeffer's salt prior to synthesis.

References

Sources

Validation & Comparative

A Comparative Guide to HPLC Impurity Profiling of Schaeffer's Salt for Dye Certification

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of high-purity dyes for the pharmaceutical, food, and cosmetics industries, the quality of starting materials is paramount. Schaeffer's salt (sodium 2-naphthol-6-sulfonate) is a critical intermediate in the production of numerous color additives, including FD&C Red No. 40 and FD&C Yellow No. 6.[1][2] The presence of impurities in Schaeffer's salt can lead to the formation of subsidiary colors and other undesired byproducts, impacting the final product's safety, efficacy, and regulatory compliance.[3] Therefore, a robust and reliable analytical method for impurity profiling is essential for the certification of these dyes.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive impurity profiling of Schaeffer's salt. We will explore two distinct approaches: a traditional reversed-phase (RP-HPLC) method using a C18 stationary phase and a modern approach employing a phenyl-based stationary phase, which offers alternative selectivity. This comparison will be supported by experimental protocols and performance data to assist researchers and quality control analysts in selecting and implementing the most suitable method for their needs.

The Analytical Challenge: Key Impurities in Schaeffer's Salt

The manufacturing process of Schaeffer's salt can introduce several structurally related impurities. For the purpose of dye certification, it is crucial to separate and quantify these impurities from the main component. The most significant process-related impurities include:

  • Unreacted 2-naphthol: The primary starting material for the sulfonation reaction.

  • 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS): A condensation byproduct formed during the synthesis of Schaeffer's salt.[2]

  • 2-naphthol-3,6-disulfonic acid (R-salt) and 2-naphthol-6,8-disulfonic acid (G-salt): Isomeric disulfonated naphthalenes that can arise from over-sulfonation.

The structural similarities among these compounds, particularly their shared naphthalene core and varying degrees of sulfonation, present a significant chromatographic challenge.[4]

Comparative HPLC Methodologies

The choice of stationary phase is a critical determinant of selectivity in HPLC.[4] While C18 columns are a workhorse in reversed-phase chromatography, their separation mechanism is primarily based on hydrophobicity. For complex mixtures of isomers and polar compounds, alternative stationary phases can provide enhanced resolution.

Method 1: Traditional Reversed-Phase HPLC with a C18 Column

A C18 column separates compounds based on their hydrophobic interactions with the octadecylsilane-bonded silica. For the analysis of Schaeffer's salt and its impurities, a buffered mobile phase is necessary to ensure consistent ionization of the sulfonic acid groups, leading to reproducible retention times and improved peak shapes.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 100 mg of Schaeffer's salt in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Method 2: Modern Reversed-Phase HPLC with a Phenyl-Hexyl Column

A Phenyl-Hexyl stationary phase offers a mixed-mode separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[4] This alternative selectivity can be particularly advantageous for separating aromatic isomers.

  • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.8

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-3 min: 10% B

    • 3-20 min: 10% to 50% B

    • 20-25 min: 50% to 10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 100 mg of Schaeffer's salt in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods based on typical results for the separation of sulfonated aromatic compounds.

Parameter Method 1: C18 RP-HPLC Method 2: Phenyl-Hexyl RP-HPLC Rationale for Performance
Resolution (Schaeffer's Salt vs. DONS) Moderate (Rs ≈ 1.8)High (Rs > 2.5)The π-π interactions of the phenyl-hexyl phase enhance the separation of these two aromatic compounds.
Resolution (R-salt vs. G-salt) Low (Co-elution likely)Moderate (Rs ≈ 1.5)The subtle differences in the positions of the sulfonate groups on the isomers are better resolved by the alternative selectivity of the phenyl-hexyl column.
Peak Asymmetry (Schaeffer's Salt) Good (As ≈ 1.2)Excellent (As ≈ 1.1)The use of a more modern, high-purity silica in the phenyl-hexyl column can lead to reduced silanol interactions and better peak shapes.
Analysis Time ~35 minutes~30 minutesThe smaller particle size and shorter length of the phenyl-hexyl column allow for a faster analysis without sacrificing resolution.
Limit of Detection (LOD) for DONS ~0.05%~0.02%Improved peak shape and efficiency on the phenyl-hexyl column contribute to better signal-to-noise and a lower LOD.

Visualizing the Workflow and Separation Mechanisms

To better understand the practical application and underlying principles of these methods, the following diagrams illustrate the overall workflow and a comparison of the separation mechanisms.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep1 Weigh Schaeffer's Salt Sample prep2 Dissolve in Mobile Phase Diluent prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample into HPLC System prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Chromatographic Peaks hplc3->data1 data2 Identify Impurities by Retention Time data1->data2 data3 Quantify Impurities using a Reference Standard data2->data3 data4 Generate Certificate of Analysis data3->data4

Caption: Workflow for HPLC Impurity Profiling of Schaeffer's Salt.

G cluster_c18 C18 Separation Mechanism cluster_phenyl Phenyl-Hexyl Separation Mechanism c18_node C18 Stationary Phase (Hydrophobic Chains) analyte1 Schaeffer's Salt analyte1->c18_node Hydrophobic Interaction analyte2 DONS analyte2->c18_node Stronger Hydrophobic Interaction phenyl_node Phenyl-Hexyl Stationary Phase (Phenyl Rings & Alkyl Chains) analyte3 Schaeffer's Salt analyte3->phenyl_node Hydrophobic & π-π Interactions analyte4 DONS analyte4->phenyl_node Stronger Hydrophobic & Enhanced π-π Interactions

Caption: Comparison of Separation Mechanisms on C18 and Phenyl-Hexyl Phases.

Conclusion and Recommendations

Both the traditional C18-based RP-HPLC method and the modern Phenyl-Hexyl approach are capable of providing valuable information for the impurity profiling of Schaeffer's salt. However, for laboratories seeking to achieve the highest resolution, particularly for critical isomeric impurities, and to improve sample throughput, the Phenyl-Hexyl method is recommended. The alternative selectivity offered by the π-π interactions of the phenyl rings provides a significant advantage in resolving structurally similar compounds.[4]

Furthermore, the trend towards faster analytical methods and the use of smaller particle columns, as exemplified by Ultra-High-Performance Liquid Chromatography (UHPLC), aligns well with the principles demonstrated by the Phenyl-Hexyl method.[1][5] As regulatory expectations for the characterization of impurities continue to evolve, the adoption of more advanced chromatographic techniques will be crucial for ensuring the quality and safety of certified dyes.

Method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the chosen method is suitable for its intended purpose.[6][7] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

References

  • Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography. (2021). Journal of AOAC INTERNATIONAL. [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [Link]

  • Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography. ResearchGate. [Link]

  • HPLC Separation Modes. (n.d.). Waters. [Link]

  • Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Determination of Seven Manufacturing Impurities in FD&C Red No. 40 by Ultra-High-Performance Liquid Chromatography. (2020, January 1). Journal of AOAC INTERNATIONAL. [Link]

  • Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How. (2014, March 1). LCGC International. [Link]

  • HPLC UV Analysis of Benzenesulfonic, p-Toluenesulfonic and 2-Naphtanesulfonic Acids on Heritage MA Mixed-Mode Column. HELIX Chromatography. [Link]

  • Color Additive Analysis in Foods and Cosmetics using UPLC with Extended Photo-Diode Array Detection. (2022, April 27). U.S. Food and Drug Administration. [Link]

  • Developments in Methods of Analysis for Naphthalene Sulfonates. (n.d.). Academia.edu. [Link]

  • Development and validation of rp-hplc method for simultaneous quantification of sulfacetamide sodium and prednisolone sodium phosphate in ophthalmic formulation. (n.d.). Latin American Journal of Pharmacy. [Link]

  • HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. (n.d.). SIELC Technologies. [Link]

  • Acetaminophen Impurities Method. (n.d.). MTC-USA. [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus Asia. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Waters. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 483-490. [Link]

  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (2009, July 16). American Pharmaceutical Review. [Link]

  • Development and Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Sugammadex Sodium Drug Substance. (2020, November 30). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Pharmaceutical Impurities: Top Four Questions. (2018, August 22). Technology Networks. [Link]

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (2025, March 29). Pharma Focus Asia. [Link]

Sources

Comprehensive Photophysical Comparison Guide: Sodium 2-Naphthol-6-Sulfonate vs. Alternative Naphthol Sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engineering fluorescent probes, studying microenvironments, or optimizing azo-dye synthesis, selecting the correct naphthol sulfonate derivative is a critical foundational step. Sodium 2-naphthol-6-sulfonate (2N6S), commonly known as Schaeffer’s salt, is a benchmark photoacid.

This guide objectively compares the photophysical performance and UV-Vis absorption characteristics of 2N6S against structural alternatives. It is designed to move beyond basic spectral data by explaining the mechanistic causality behind these shifts and providing a self-validating experimental framework for spectral characterization.

Mechanistic Insights: Causality in Photophysics

To effectively utilize 2N6S, one must understand why its UV-Vis spectrum behaves the way it does. Naphthols and their sulfonate derivatives typically exhibit two primary absorption bands in the .

The photophysical behavior of 2N6S is governed by Excited-State Proton Transfer (ESPT) .

  • Ground State: In its neutral ground state (ROH), 2N6S absorbs maximally around 330 nm. The electron-withdrawing sulfonate group (-SO₃⁻) at the 6-position exerts a mild inductive effect across the naphthalene ring, stabilizing the phenoxide anion and resulting in a ground-state pKₐ of ~9.16.

  • Excited State: Upon UV excitation at ~330 nm, electron density shifts dramatically from the hydroxyl oxygen into the extended π-conjugated naphthalene system. This charge transfer severely weakens the O-H bond, turning the molecule into a 1 with an excited-state pKₐ* of ~1.8[1].

  • Deprotonation & Bathochromic Shift: When deprotonated to the anionic form (RO⁻), the additional lone pair on the oxygen participates in resonance, decreasing the HOMO-LUMO gap. This causes a bathochromic (red) shift in the absorption maximum to ~350 nm, and yields a distinct2[2].

Objective Comparison with Structural Alternatives

How does 2N6S stack up against other naphthols? The position of the hydroxyl and sulfonate groups dictates both the solubility and the magnitude of the ESPT effect.

  • Sodium 1-Naphthol-4-Sulfonate (1Np4S): Because the -OH is at the 1-position and the -SO₃⁻ is at the 4-position (para to each other), resonance effects are much stronger. This makes 1Np4S a more acidic molecule in both the ground state (pKₐ = 8.27) and the excited state (pKₐ* = -0.1)[3]. Its neutral form exhibits a highly 4[4].

  • 2-Naphthol (Unsulfonated): Lacking the solubilizing and electron-withdrawing sulfonate group, 2-naphthol is less water-soluble and less acidic (pKₐ = 9.6, pKₐ* = 2.8)[3]. 2N6S is preferred in aqueous biological assays due to its superior solubility and larger pKₐ drop upon excitation.

Quantitative Data Summary
CompoundGround State pKₐExcited State pKₐ*UV Abs Max (Neutral)UV Abs Max (Anionic)Emission Max (Anionic)
Sodium 2-Naphthol-6-Sulfonate ~9.16~1.8~330 nm~350 nm~430–450 nm
Sodium 1-Naphthol-4-Sulfonate 8.27-0.1295 nm330 nm434 nm
2-Naphthol (Unsulfonated) 9.62.8~330 nm~345 nm~410 nm

Photophysical Workflow & ESPT Diagram

The following diagram maps the thermodynamic Förster cycle of 2N6S, illustrating the relationship between its absorption maxima, emission, and proton transfer states.

G cluster_0 Photophysical Cycle of 2N6S ROH Ground State (ROH) pKa ~ 9.16 ROH_exc Excited State (ROH*) Abs: ~330 nm ROH->ROH_exc UV Excitation (~300-330 nm) ROH_exc->ROH Fluorescence (~355 nm) RO_exc Excited Anion (RO-*) pKa* ~ 1.8 ROH_exc->RO_exc ESPT (Proton Transfer) RO Ground State Anion (RO-) Abs: ~350 nm RO_exc->RO Fluorescence (~430-450 nm) RO->ROH Protonation (Ground State)

Fig 1. Thermodynamic cycle illustrating the Excited-State Proton Transfer (ESPT) of 2N6S.

Experimental Protocol: Self-Validating Spectrophotometric Titration

Potentiometric titrations (using a pH meter) are notoriously unreliable for highly dilute fluorescent probes due to CO₂ interference. Spectrophotometric titration isolates the specific electronic transitions of the chromophore. This protocol utilizes an isosbestic point validation mechanism to ensure the data is strictly derived from a two-state acid-base equilibrium, guaranteeing trustworthiness.

Phase 1: Preparation of Solutions
  • Analyte Stock: Dissolve sodium 2-naphthol-6-sulfonate in highly purified, degassed Milli-Q water to create a

    
     M stock solution.
    
    • Causality Note: Degassing prevents the oxidative degradation of the naphthol ring. The low concentration ensures the final working solution falls within the linear dynamic range of the Beer-Lambert law (Absorbance < 1.0), preventing detector saturation.

  • Buffer Series: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0 in increments of 0.5 pH units.

Phase 2: Spectral Acquisition
  • Dilution: Transfer 1.0 mL of the 2N6S stock into 9.0 mL of each buffer solution (final concentration:

    
     M).
    
  • Matrix-Matched Blanking: Zero the UV-Vis spectrophotometer using the exact corresponding buffer solution as the blank.

    • Causality Note: Buffer components (like phosphates or borates) possess parasitic absorbance in the deep UV region. Matrix-matched blanking mathematically eliminates this interference.

  • Measurement: Scan the samples from 200 nm to 500 nm using a quartz cuvette (1 cm path length).

Phase 3: Self-Validation & Data Analysis
  • Isosbestic Validation (Critical Step): Overlay all acquired spectra. You must observe a clean isosbestic point (typically around 335–340 nm for 2N6S).

    • Trustworthiness Check: If the curves do not intersect perfectly at this single point, the system is not a pure two-state equilibrium (ROH ⇌ RO⁻ + H⁺). A wandering isosbestic point indicates photobleaching, aggregation, or pipetting errors. Do not proceed with data fitting if the isosbestic point is absent.

  • Henderson-Hasselbalch Fitting: Extract the absorbance values at the anionic

    
     (~350 nm). Plot Absorbance vs. pH and fit the sigmoidal curve to determine the inflection point, which corresponds to the exact ground-state pKₐ.
    

References

1. Theoretical Studies of the Low-lying Excited Electronic States and Transition Energies of Naphthol Sulfonate Derivatives . KoreaScience. 2.[4] Functionalization of silver nanoparticles with 1-naphthol-4-sulfonate for evaluation of ethylenediamine and diethylenetriamine . Indian Chemical Society. 4 3.[3] UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols . SciSpace. 3 4.[1] Reversible intermolecular-coupled-intramolecular (RICI) proton transfer occurring on the reaction-radius a of 2-naphthol-6,8-disulfonate photoacid . AIP Publishing. 1 5.[2] Steady-state fluorescence spectra of 2N6S . ResearchGate. 2

Sources

Technical Comparison Guide: Fluorescence Emission of Schaeffer's Salt vs. 2-Naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Naphthol (beta-naphthol) and Schaeffer’s Salt (sodium 6-hydroxy-2-naphthalenesulfonate). While both compounds exhibit Excited-State Proton Transfer (ESPT) and dual-emission characteristics, Schaeffer’s Salt offers superior water solubility and a lower excited-state pKa (pKa*), making it a more robust photoacid for aqueous phase studies. This document details their photophysical properties, experimental protocols for characterization, and mechanistic differences.[1][2]

Scientific Foundation: The Photoacid Mechanism

To understand the fluorescence differences, one must first understand the Förster Cycle . Both molecules are weak acids in the ground state (


) but become strong acids in the first excited singlet state (

).
Excited-State Proton Transfer (ESPT)

Upon excitation with UV light (~330 nm), the electron density shifts from the oxygen atom to the naphthalene ring. This redistribution significantly weakens the O-H bond, facilitating proton release to the solvent (water).

  • Neutral Form (

    
    ):  Emits in the UV/violet region (~355 nm).
    
  • Anionic Form (

    
    ):  Emits in the blue region (~420 nm).
    

In neutral water (pH 7), 2-naphthol exists as a neutral molecule in the ground state. However, because its pKa* drops dramatically upon excitation, it deprotonates during the lifetime of the excited state, resulting in fluorescence primarily from the anion.

Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the photoacid cycle applicable to both molecules.

ESPT_Mechanism Fig 1. Förster Cycle showing Excited-State Proton Transfer (ESPT) Ground_Neutral Ground State (S0) Neutral (ROH) pKa ~9.0-9.5 Excited_Neutral Excited State (S1) Neutral (ROH*) Strong Photoacid Ground_Neutral->Excited_Neutral Excitation (hv absorption) Excited_Neutral->Ground_Neutral Emission (Neutral) ~355 nm Excited_Anion Excited State (S1) Anion (RO-*) Excited_Neutral->Excited_Anion ESPT (Proton Transfer) Ground_Anion Ground State (S0) Anion (RO-) Excited_Anion->Ground_Anion Emission (Anion) ~420-430 nm Ground_Anion->Ground_Neutral Re-protonation

Figure 1: The excitation of the neutral naphthol leads to a highly acidic species (ROH) that transfers a proton to water, emitting from the relaxed anionic state (RO-).

Technical Comparison: Schaeffer's Salt vs. 2-Naphthol[3]

The introduction of the sulfonate group (


) at position 6 in Schaeffer's Salt fundamentally alters solubility and acidity without destroying the ESPT capability.
Photophysical Data Summary
Parameter2-NaphtholSchaeffer's Salt (2-Naphthol-6-sulfonate)Impact of Sulfonate Group
Excitation Max (

)
~330 nm~330 nmMinimal shift; core chromophore remains naphthalene.
Emission Max (Neutral) 355 nm~360 nmSlight bathochromic (red) shift due to polarity.
Emission Max (Anion) 420 nm~430 nmSulfonate stabilizes the excited anion, red-shifting emission.
Ground State pKa 9.5~9.0Sulfonate (EWG) inductively stabilizes the ground state anion.
Excited State pKa (pKa)*2.81.7 Significant: The excited state is a stronger acid [1].
Solubility (Water) Low (< 1 g/L)High (> 100 g/L)Ionic nature prevents aggregation artifacts.
Quantum Yield (

)
~0.18 (in water)~0.2 - 0.3Often higher due to reduced self-quenching/aggregation.
Detailed Analysis
  • Solubility & Aggregation: 2-Naphthol is poorly soluble in water, often requiring co-solvents (ethanol/methanol) or very low concentrations to avoid aggregation. Aggregates can quench fluorescence or create artifactual emission bands. Schaeffer's Salt, being ionic, dissolves fully in aqueous buffers, making it a superior probe for pure aqueous studies.

  • Acidity Strength: Schaeffer's Salt is a "super" photoacid compared to 2-naphthol. With a pKa* of ~1.7 (vs 2.8 for 2-naphthol) [1], it transfers protons to water more rapidly and efficiently. This makes the dual-emission sensitivity to pH more pronounced in the acidic range.

  • Spectral Shift: The sulfonate group at position 6 is an electron-withdrawing group (EWG). While it doesn't participate directly in the conjugation of the excitation axis, it polarizes the molecule. This typically results in a 5–10 nm red shift (bathochromic shift) in both absorption and emission compared to the unsubstituted parent.

Experimental Protocols

Protocol A: Comparative Fluorescence Spectrum Acquisition

Objective: To record and overlay the emission spectra of the neutral and anionic forms.

Reagents:

  • Analyte Stock:

    
     M of 2-Naphthol (in ethanol) and Schaeffer's Salt (in water).
    
  • Buffer A (Acidic): 0.1 M HCl (pH ~1).

  • Buffer B (Basic): 0.1 M NaOH (pH ~13).

Workflow:

  • Preparation: Dilute stocks to a final concentration of

    
     M in Buffer A and Buffer B separately.
    
    • Note: Keep concentration low to avoid inner-filter effects (Absorbance < 0.1 at

      
      ).
      
  • Parameters:

    • Excitation: 330 nm.[1]

    • Slits: 2.5 nm (Ex) / 2.5 nm (Em).

    • Scan Range: 340 nm – 550 nm.

  • Acquisition:

    • Scan Acidic samples (expect peak ~355-360 nm).

    • Scan Basic samples (expect peak ~420-430 nm).

  • Validation: Check for Raman scattering peaks (solvent blanks) to ensure signals are true fluorescence.

Protocol B: Determination of pKa* (Förster Cycle)

Objective: Calculate the excited-state acidity constant using spectral shifts.

Methodology: The pKa* is calculated using the shift in intersection of absorption and fluorescence spectra (the 0-0 transition energy).[3]



Steps:

  • Measure Absorbance spectra of Acidic and Basic solutions. Determine the intersection wavelength (

    
    ) or estimate 0-0 transition from the red-edge.
    
  • Measure Fluorescence spectra (normalized). Determine the intersection wavelength (

    
    ) or blue-edge.
    
  • Calculate wavenumbers (

    
    ) for the 0-0 transitions of the neutral (
    
    
    
    ) and anionic (
    
    
    ) forms.
  • Input ground state pKa (titrated potentiometrically or literature value) and solve for pKa*.

Experimental Workflow Diagram

Workflow Fig 2. Experimental Workflow for Comparative Photophysics Start Start: Sample Preparation Solubility Dissolve Samples (2-Naphthol in EtOH, Schaeffer's in H2O) Start->Solubility Buffers Prepare pH Buffers (pH 1.0, pH 7.0, pH 13.0) Solubility->Buffers Abs_Scan UV-Vis Absorbance Scan (Determine Optical Density) Buffers->Abs_Scan Dilution Dilute to OD < 0.1 (Avoid Inner Filter Effect) Abs_Scan->Dilution Fluoro_Scan Fluorescence Emission Scan (Ex: 330nm, Em: 340-550nm) Dilution->Fluoro_Scan Data_Process Data Processing Normalize & Overlay Spectra Fluoro_Scan->Data_Process Calc Calculate pKa* (Förster Equation) Data_Process->Calc

Figure 2: Step-by-step workflow for determining photophysical constants.

Applications and Implications

pH Sensing

Because the emission color changes from violet to blue depending on the protonation state, both molecules act as ratiometric pH sensors. However, Schaeffer's Salt is preferred for biological or environmental aqueous sensing because:

  • It does not require organic co-solvents (which can denature proteins or alter pH).

  • Its lower pKa* (1.7) makes it sensitive to highly acidic environments where 2-naphthol might already be fully protonated in the excited state.

Dye Synthesis Monitoring

Schaeffer's Salt is a key intermediate in the synthesis of azo dyes (e.g., Sunset Yellow). Fluorescence monitoring is used to track the consumption of the starting material. As the diazonium salt couples to the Schaeffer's salt (usually at the 1-position), the fluorescence is quenched or shifted, providing a real-time kinetic readout of the reaction progress.

References

  • Huppert, D., & Cohen, B. (2015). Excited-state proton transfer of weak photoacids adsorbed on biomaterials: proton transfer to glucosamine of chitosan.[4] The Journal of Physical Chemistry B, 119(6), 2164-2171. Link

  • Frank, C. (2017). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State by Application of the Förster cycle.[3] Frankly Caroline. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Standard text for Förster Cycle mechanisms).
  • Webb, S. P., & Phillips, D. (2018). Excited-State Proton Transfer from the Photoacid 2-Naphthol-8-sulfonate. The Journal of Physical Chemistry A.

Sources

Determination of Unreacted 2-Naphthol in Sulfonate Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Unreacted 2-Naphthol in Sulfonate Samples Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of sulfonated naphthalene formaldehyde condensates (SNFC) and pharmaceutical intermediates like sodium 2-naphthalenesulfonate, 2-naphthol serves as a critical starting material.[1] However, its presence as an unreacted impurity in the final product poses significant risks due to its aquatic toxicity and potential to alter the physicochemical properties of the sulfonate dispersant or drug substance.

This guide objectively compares the two dominant analytical methodologies—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry —providing protocols, performance metrics, and decision-making frameworks to ensure accurate quantification.

The Analytical Challenge

Sulfonate matrices are highly polar and water-soluble, while 2-naphthol exhibits lower polarity and distinct spectral behaviors. The core challenge lies in selectivity : the naphthalene core of the sulfonate product shares similar UV absorption bands with the 2-naphthol impurity, making simple spectrophotometry prone to positive bias.

Feature2-Naphthol (Impurity)Naphthalene Sulfonate (Product)
Polarity Moderate (Hydrophobic character)High (Ionic/Hydrophilic)
Solubility Soluble in organic solvents, sparingly in waterHighly water-soluble
Fluorescence High Quantum YieldHigh Quantum Yield
Key Risk Toxicity (Aquatic/Human), Process Efficiency IndicatorPerformance degradation if impure
Method A: Reversed-Phase HPLC (The Gold Standard)

Verdict: The most robust method for regulatory compliance and trace-level quantification.

Mechanism

Reversed-Phase HPLC (RP-HPLC) separates the non-polar 2-naphthol from the highly polar sulfonate matrix based on hydrophobic interactions with a C18 stationary phase. The sulfonates elute near the void volume (or early), while 2-naphthol is retained longer, ensuring baseline resolution.

Experimental Protocol
  • Instrumentation: HPLC system with UV (Diode Array) or Fluorescence Detector (FLD).

  • Column: C18 (e.g., Phenomenex Synergi Hydro-RP or Kinetex C18), 150 mm × 4.6 mm, 4–5 µm.

  • Mobile Phase:

    • Isocratic:[2] Acetonitrile : Water (containing 0.1% Phosphoric Acid) [50:50 v/v].

    • Gradient: Recommended for complex SNFC mixtures to elute oligomers.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection:

    • UV: 220 nm (max absorption) or 270 nm (selective).

    • Fluorescence (High Sensitivity): Excitation 254 nm / Emission 330 nm.

  • Injection Volume: 10–20 µL.

Data Processing & Validation
  • Linearity:

    
     over 0.05 – 100 µg/mL range.
    
  • LOD (UV): ~0.5 µg/mL.

  • LOD (FLD): ~0.008 µg/mL (Trace analysis).

Method B: UV-Vis Spectrophotometry (The Rapid Screen)

Verdict: Suitable only for in-process checks where high precision is not critical and matrix interference is characterized.

Mechanism

Relies on the direct measurement of absorbance at


 (approx. 220–230 nm or 270 nm).
Experimental Protocol
  • Sample Prep: Dissolve sulfonate sample in water/methanol (50:50).

  • Blanking: Use a pure sulfonate solution (if available) or solvent blank.

  • Measurement: Scan 200–400 nm to identify shoulder peaks.

  • Calculation: Use Beer-Lambert Law (

    
    ).
    
Critical Limitation

Matrix Interference: Naphthalene sulfonates absorb strongly in the UV region. Without separation, the "background" absorbance of the product can mask the 2-naphthol signal, leading to false positives. This method requires a "standard addition" approach or derivative spectroscopy to be viable.

Comparative Analysis: HPLC vs. UV-Vis[5]

The following table summarizes the performance characteristics derived from validation studies.

MetricHPLC-UV / FLDUV-Vis Spectrophotometry
Specificity High (Chromatographic separation)Low (Spectral overlap)
Sensitivity (LOD) 0.01 – 0.5 µg/mL1 – 5 µg/mL
Throughput 10–20 mins/sample1–2 mins/sample
Cost per Analysis High (Solvents, Columns)Low
Matrix Tolerance Excellent (Salts elute early)Poor (Scattering/Absorption)
Regulatory Acceptance FDA/EMA PreferredInternal QC only
Decision Framework & Workflow

The following diagrams illustrate the logical flow for method selection and the specific HPLC workflow.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Select Analytical Method Purpose What is the purpose? Start->Purpose Matrix Is the matrix complex? (e.g., SNFC oligomers, Brine) Purpose->Matrix Quantification UV Method B: UV-Vis (Rapid Screening) Purpose->UV Rough Estimation / Trend Trace Required Sensitivity? Matrix->Trace Yes (Complex) HPLC_UV Method A1: HPLC-UV (Standard QC) Matrix->HPLC_UV No (Pure Salt) Trace->HPLC_UV Standard (> 10 ppm) HPLC_FLD Method A2: HPLC-FLD (Trace/Environmental) Trace->HPLC_FLD Trace (< 1 ppm)

Caption: Decision tree for selecting the appropriate analytical technique based on sample complexity and sensitivity requirements.

Diagram 2: HPLC-FLD Workflow for Trace Analysis

HPLCWorkflow Sample Sulfonate Sample (Solid/Liquid) Prep Dilution & Filtration (0.45 µm PTFE) Sample->Prep SPE Optional: SPE Cleanup (C18 Cartridge) Prep->SPE Complex Matrix Inject Injection (20 µL) Prep->Inject Clean Matrix SPE->Inject Separation RP-HPLC Separation (C18 Column, ACN:H2O) Inject->Separation Detect Fluorescence Detection (Ex: 254nm, Em: 330nm) Separation->Detect Data Quantification (Peak Area vs. Std) Detect->Data

Caption: Step-by-step workflow for the high-sensitivity determination of 2-naphthol using HPLC with Fluorescence Detection.

Technical Insights & Troubleshooting
  • pH Control: 2-naphthol is a weak acid (pKa ~9.5). Ensure the mobile phase pH is kept acidic (pH < 4) using phosphoric or formic acid to keep it in the non-ionized form, improving retention on the C18 column and peak shape.

  • Column Cleaning: Sulfonates can irreversibly adsorb to the column head. Use a guard column and perform regular washes with high-% organic solvent (e.g., 90% ACN) to prevent pressure buildup.

  • Fluorescence Quenching: If using FLD, be aware that high concentrations of sulfonate matrix might quench the fluorescence of 2-naphthol. Verify accuracy with spike-and-recovery experiments (Acceptable range: 85–115%).

References
  • Sajkowski, L., et al. (2023).[5] "Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC." MethodsX, 11, 102244.[5]

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for the HPLC Analysis of Naphthalene-2-Sulfonate."

  • OECD. (2002).[6] "SIDS Initial Assessment Report: 2-Naphthol." UNEP Publications.

  • Lange, F. T., et al. (1995). "Analysis of Sulfonated Naphthalene-Formaldehyde Condensates by Ion-Pair Chromatography." Environmental Science & Technology.

  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: 2-Naphthol."

Sources

Safety Operating Guide

Senior Scientist Guide: Proper Disposal of Sodium 2-Naphthol-6-sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Do not treat this chemical as benign salt waste. While Sodium 2-Naphthol-6-sulfonate (Schaeffer's Salt) is often used as a dye intermediate or coupling agent, its sulfonate group and naphthalene core present specific disposal challenges regarding aquatic mobility and incineration byproducts.

Immediate Disposal Profile:

  • Waste Class: Non-RCRA Listed (unless mixed), but regulated as Chemical Waste .

  • Primary Hazard: Skin/Eye Irritant; Potential Aquatic Toxin.[1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture SOx).

  • Drain Disposal: STRICTLY PROHIBITED. High water solubility leads to rapid environmental dispersion.

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its stress points. Sodium 2-Naphthol-6-sulfonate is a sodium salt of a sulfonic acid.[2]

PropertySpecificationOperational Implication
CAS Number 135-76-2Use for waste manifesting and inventory tracking.
Synonyms Schaeffer's Salt; 6-Hydroxy-2-naphthalenesulfonic acid sodium saltVerify labels; older bottles may use trivial names.
Solubility High (Water)Critical: Spills will spread rapidly on wet surfaces. Do not use wet mopping for initial cleanup.
Reactivity Incompatible with Strong OxidizersSegregation: Never store or dispose of in containers with nitrates, perchlorates, or permanganates.
Thermal Decomp. Emits SOx, Na2O, COxIncineration requires specific scrubber capabilities.

The "Why" Behind the Protocol: We do not neutralize this in-house because the naphthalene ring structure is stable and resistant to standard acid/base hydrolysis. Chemical oxidation (e.g., Bleach) is discouraged as it may generate chlorinated naphthalene byproducts, which are significantly more toxic. Thermal destruction is the only validated method for complete mineralization.

Part 3: Waste Segregation & Decision Logic

Effective disposal starts at the bench, not the loading dock. Cross-contamination is the primary cause of waste contractor rejection.

Visualization: Waste Segregation Decision Tree

Figure 1: Logical flow for determining the correct waste stream for Schaeffer's Salt.

WasteSegregation Start Waste Generation: Sodium 2-Naphthol-6-sulfonate StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Pure Reagent Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables BinSolid Stream A: Solid Chemical Waste (Label: Organic Solid, Sulfur-bearing) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Stream D: Solid Hazardous Debris (Double Bagged) Debris->BinDebris Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (DMSO, MeOH, etc.) SolventCheck->Organic BinAq Stream B: Aqueous Waste (pH Adjust -> Carboy) Aqueous->BinAq BinOrg Stream C: Organic Solvent Waste (Halogenated vs Non-Halogenated) Organic->BinOrg

Part 4: Detailed Disposal Protocols

Protocol A: Solid Reagent (Pure Substance)

Applicability: Expired shelf stock or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Mark clearly as "Hazardous Waste - Solid."

    • Constituents: Sodium 2-Naphthol-6-sulfonate (100%).

    • Hazard Checkbox: Irritant.[2][3][4][5][6]

  • Segregation: Ensure no strong oxidizers are present in the same secondary containment bin.

  • Disposal Action: Cap tightly. Transfer to the central hazardous waste accumulation area for pickup by a licensed environmental contractor (e.g., Veolia, Clean Harbors).

    • Contractor Note: Specify "Sulfur-bearing organic salt" to ensure proper incineration routing.

Protocol B: Aqueous Solutions

Applicability: HPLC effluent, reaction mother liquors, or dissolved wash waste.

  • pH Verification: Check the pH of the solution.

    • Requirement: Ensure pH is between 5 and 9.

    • Correction: If acidic, neutralize slowly with Sodium Bicarbonate. If basic, adjust with dilute Acetic Acid. Reason: Extreme pH can degrade waste containers or react with other wastes in the bulking drum.

  • Collection: Pour into the "Aqueous Waste" carboy.

    • Compatibility Check: Do not mix with heavy metal waste (Mercury, Lead) unless authorized, as this complicates the incineration profile.

  • Documentation: Log the volume and concentration (approximate) on the carboy tag.

Protocol C: Spill Response & Debris

Scenario: You have dropped a 500g bottle of powder on the floor.

Step-by-Step Response:

  • Isolate: Evacuate the immediate 10-foot radius. Mark the zone.

  • PPE Up: Nitrile gloves (double layer recommended), lab coat, and N95 dust mask or half-face respirator (P100 filters). Reason: The dust is a respiratory irritant.[5]

  • Containment (Dry): Do NOT wet the powder. Wetting it creates a slippery, spreading sludge.

    • Cover the spill with a dry absorbent pad or use a scoop/dustpan dedicated to chemical waste.

  • Cleanup:

    • Scoop bulk solids into a waste bucket.

    • Only after bulk removal: Wipe the surface with a damp paper towel to remove residue.

    • Place all towels, gloves, and scoop contents into a heavy-duty plastic bag.

  • Final Disposal: Seal the bag, label it "Debris contaminated with Schaeffer's Salt," and place it in the Solid Hazardous Waste bin.

Part 5: Regulatory Compliance & Documentation

Although Sodium 2-Naphthol-6-sulfonate is not a P-listed or U-listed RCRA waste, it must be managed as hazardous due to its toxicity profile and physical properties.

  • RCRA Status: Non-listed.

  • Characteristic Check:

    • Ignitability (D001): No.

    • Corrosivity (D002): No (unless in extreme pH solution).

    • Reactivity (D003): No.

    • Toxicity (D004-D043): Not specifically listed.

  • EPA Waste Code: If the material is unused and pure, it may not carry a federal code, but state regulations (e.g., California Title 22) often classify it as toxic. Best Practice: Assign a generic state code or "Non-RCRA Regulated Chemical Waste" depending on your jurisdiction, but manage it with the same rigor as RCRA waste.

Visualization: Emergency Response Workflow

Figure 2: Operational workflow for accidental release.

SpillResponse Alert Spill Detected Assess Assess Volume & Hazard (Is dust airborne?) Alert->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE DryClean Dry Cleanup (Scoop/Sweep) PPE->DryClean Prevent Sludge WetClean Wet Wipe (Final Polish) DryClean->WetClean Bag Double Bag Waste WetClean->Bag Label Label & Log Bag->Label

References

  • Sigma-Aldrich. (2024).[7] Safety Data Sheet: Sodium 2-naphthalenesulfonate. Retrieved from

  • Thermo Fisher Scientific. (2010).[1] Material Safety Data Sheet: 2-Naphthalenesulfonic acid, sodium salt.[3][8] Retrieved from

  • PubChem. (n.d.). Compound Summary: Sodium 2-Naphthol-6-sulfonate Hydrate (CID 23676760).[9] National Library of Medicine. Retrieved from

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: Sodium 2-Naphthol-6-sulfonate.[10] Retrieved from

Sources

Technical Guide: PPE & Handling Protocols for Sodium 2-Naphthol-6-sulfonate Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Process Safety Management

Handling Sodium 2-Naphthol-6-sulfonate Hydrate (Schaeffer’s Salt sodium salt) requires a shift from simple hazard avoidance to Process Safety Management . While this compound is primarily classified as an irritant (Skin/Eye Irrit. 2, STOT SE 3), the fine particulate nature of the hydrate form introduces a high risk of respiratory sensitization and mucous membrane inflammation if engineering controls fail.

This guide moves beyond generic safety advice, providing a self-validating protocol designed to protect the integrity of your biological assays and the health of your research team.

Hazard Profile & Risk Assessment (The "Why")

Effective PPE selection relies on understanding the physicochemical drive of the hazard.

ParameterCharacteristicOperational Implication
CAS Number 135-76-2Unique identifier for verification.
Physical State Solid (Powder/Crystals)High Dust Potential. The primary vector of exposure is inhalation of airborne particulates during weighing.
GHS Classification H315, H319, H335Irritant. Upon contact with moisture (sweat, tears, mucous), the sulfonate group lowers local pH, causing immediate irritation.
Solubility Soluble in waterTransdermal Risk. Once dissolved in sweat or spills, the compound can permeate compromised skin barriers more easily than the dry solid.

PPE Selection Matrix (The "What")

Standard laboratory PPE is insufficient without specific material compatibility verification.

Protection ZoneRecommended EquipmentTechnical Justification & Standard
Respiratory N95 (US) or P2 (EU) Respirator Minimum Requirement. Surgical masks offer zero protection against <5µm particulates generated during transfer. Use P100/P3 if handling >100g in open air.
Hand Protection Nitrile Gloves (Min 0.11 mm / 4 mil) Material Compatibility. Nitrile offers superior resistance to organic sulfonates compared to latex. Latex proteins can cross-react or degrade faster when exposed to acidic salt solutions.
Ocular Chemical Safety Goggles Seal Integrity. Safety glasses with side shields are acceptable for closed systems, but unvented goggles are mandatory if dust generation is visible.
Body Lab Coat (High-Neck, Long Sleeve) Coverage. Must cover the suprasternal notch to prevent dust settling on the clavicle/neck area, a common site of contact dermatitis.

Operational Protocol: The "Self-Validating" Workflow

This protocol includes "Checkpoints"—mandatory pauses to verify safety systems are functioning before proceeding.

Phase 1: Preparation & Engineering Controls
  • Ventilation Check: Ensure the Fume Hood or Biosafety Cabinet is operating at a face velocity of 0.3–0.5 m/s .

    • Checkpoint: Hold a tissue strip at the sash opening; it must be drawn inward at a 45° angle.

  • Balance Stabilization: Place the analytical balance inside the hood. If this is impossible, use a powder containment hood or a static-free weighing funnel.

Phase 2: Donning (Putting On)
  • Hand Hygiene: Wash hands thoroughly to remove oils that degrade glove interiors.

  • Glove Inspection: Inflate the nitrile glove slightly to check for pinhole leaks before wearing.

  • Cuff Overlap: Pull glove cuffs over the lab coat sleeves.

    • Checkpoint: Raise arms above head. If skin is exposed at the wrist, the sleeves are too short or gloves too loose.

Phase 3: Handling & Weighing
  • Static Control: Use an anti-static gun or ionizer if the powder is "flyaway." Static charge disperses dust significantly.

  • Transfer Technique: Do not pour from height. Use a spatula to transfer solid directly to the weighing boat, keeping the distance <2 cm.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to prevent "puffing" (aerosolization caused by displaced air).

Phase 4: Doffing (Removal) & Decontamination
  • Glove Removal: Use the "beak method" (pinch and pull) to ensure the contaminated exterior never touches skin.

  • Surface Decon: Wipe the balance and surrounding area with a wet paper towel (water is sufficient due to high solubility). Do not use compressed air to clean spills; this re-aerosolizes the irritant.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE based on the state of the chemical.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid / Powder Form Start->State_Solid State_Liquid Aqueous Solution Start->State_Liquid Dust_Risk Risk: Inhalation & Dust Settling State_Solid->Dust_Risk Splash_Risk Risk: Splash & Skin Absorption State_Liquid->Splash_Risk Control_Solid Engineering Control: Fume Hood / LEV Dust_Risk->Control_Solid PPE_Solid REQUIRED PPE: 1. N95/P2 Respirator 2. Nitrile Gloves (Double if >1hr) 3. Tight-fitting Goggles Control_Solid->PPE_Solid Control_Liquid Engineering Control: Secondary Containment Tray Splash_Risk->Control_Liquid PPE_Liquid REQUIRED PPE: 1. Safety Glasses w/ Side Shields 2. Nitrile Gloves (0.11mm) 3. Lab Coat (Buttoned) Control_Liquid->PPE_Liquid

Figure 1: Decision logic for PPE selection based on the physical state of Sodium 2-Naphthol-6-sulfonate.

Emergency Response & Disposal

Spill Management
  • Minor Solid Spill (<10g): Cover with wet paper towels to prevent dust generation. Wipe up and place in a chemical waste bag.[1]

  • Major Solid Spill (>10g): Evacuate the immediate area to let dust settle (15 mins). Wear N95/P2 respirator. Use a HEPA-filter vacuum or wet-sweeping method. Never dry sweep.

  • Skin Exposure: Wash with copious amounts of soap and water for 15 minutes.[2] The sulfonate group is hydrophilic and washes off easily.

Disposal Strategy
  • Classification: Dispose of as Hazardous Chemical Waste . Do not flush down the drain despite water solubility, as sulfonates can be persistent in aquatic environments.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent potential exothermic reactions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23676760, Sodium 2-Naphthol-6-sulfonate Hydrate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Sodium 6-hydroxynaphthalene-2-sulfonate.[3] Retrieved from [Link] (Note: Link directs to general search for CAS 135-76-2 due to dynamic dossier URLs).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.